Technical Documentation Center

5-Aminopyrimidin-4-ol hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Aminopyrimidin-4-ol hydrochloride
  • CAS: 106913-64-8

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Synthesis of 5-Aminopyrimidin-4-ol Hydrochloride

This guide details the synthesis of 5-Aminopyrimidin-4-ol hydrochloride (also known as 5-amino-4-hydroxypyrimidine hydrochloride or 5-aminopyrimidin-4(3H)-one hydrochloride).[1] It focuses on the most chemically robust a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of 5-Aminopyrimidin-4-ol hydrochloride (also known as 5-amino-4-hydroxypyrimidine hydrochloride or 5-aminopyrimidin-4(3H)-one hydrochloride).[1] It focuses on the most chemically robust and scalable pathway: the nitration of pyrimidin-4-ol followed by catalytic hydrogenation .[1]

Executive Summary

5-Aminopyrimidin-4-ol hydrochloride is a critical heterocyclic intermediate used in the synthesis of purine analogs, antiviral agents, and antineoplastic drugs. Its structural uniqueness lies in the 5-amino position, which distinguishes it from the more common 2-amino isomer (isocytosine).[1]

This guide outlines a two-step synthesis pathway starting from commercially available pyrimidin-4-ol (pyrimidin-4(3H)-one).[1] The process involves electrophilic aromatic substitution (nitration) at the electron-rich C5 position, followed by reduction of the nitro group to the amine and subsequent hydrochloride salt formation.[1]

Target Molecule:

  • IUPAC Name: 5-Aminopyrimidin-4-ol hydrochloride (tautomer: 5-aminopyrimidin-4(3H)-one hydrochloride)[1]

  • CAS Number: 56621-95-5 (HCl salt); 51935-71-0 (Free base)[1]

  • Molecular Formula: C₄H₅N₃O[2] · HCl

Retrosynthetic Analysis

The synthesis is designed based on the electronic properties of the pyrimidine ring.[1] The hydroxyl group at C4 (existing largely as the amide tautomer) activates the C5 position towards electrophilic attack, making direct nitration feasible.[1]

Retrosynthesis Figure 1: Retrosynthetic analysis of 5-Aminopyrimidin-4-ol HCl. Target 5-Aminopyrimidin-4-ol HCl (Target) Intermediate 5-Aminopyrimidin-4-ol (Free Base) Target->Intermediate HCl Salt Formation Nitro 5-Nitropyrimidin-4-ol Intermediate->Nitro Reduction (-NO2 to -NH2) Start Pyrimidin-4-ol (Starting Material) Nitro->Start Nitration (+NO2)

Detailed Synthesis Protocol

Phase 1: Nitration of Pyrimidin-4-ol

Objective: Introduce a nitro group at the C5 position.[1] Reaction Type: Electrophilic Aromatic Substitution.[1]

Reagents & Materials:
  • Pyrimidin-4-ol (Pyrimidin-4(3H)-one): 1.0 eq (e.g., 10.0 g)[1]

  • Fuming Nitric Acid (HNO₃, >90%): 5.0 eq

  • Concentrated Sulfuric Acid (H₂SO₄): Solvent/Catalyst (approx. 5-10 vol)[1]

Protocol:
  • Preparation: In a round-bottom flask equipped with a thermometer and a magnetic stirrer, place Concentrated H₂SO₄ (50 mL). Cool the acid to 0–5°C using an ice-salt bath.

  • Addition: Slowly add Pyrimidin-4-ol (10.0 g) portion-wise to the sulfuric acid, maintaining the temperature below 10°C. Ensure the solid is fully dissolved.

  • Nitration: Dropwise add Fuming HNO₃ (22 mL) to the solution. Caution: This reaction is exothermic.[1][3] Maintain the internal temperature below 15°C during addition.[1]

  • Reaction: Once addition is complete, allow the mixture to warm to room temperature (20–25°C). Then, heat the mixture to 60°C for 2 hours. The solution typically turns yellow/orange.[1]

  • Quenching: Cool the reaction mixture to room temperature. Pour the mixture slowly onto crushed ice (300 g) with vigorous stirring.

  • Isolation: The 5-Nitropyrimidin-4-ol will precipitate as a light yellow solid.[1] Filter the solid and wash with cold water (3 x 50 mL) to remove residual acid.[1]

  • Drying: Dry the filter cake in a vacuum oven at 50°C.

    • Expected Yield: 70–80%[1][4]

    • Checkpoint: Check purity via TLC (MeOH:DCM 1:9) or ¹H-NMR (DMSO-d₆).[1] A downfield shift of the C2 and C6 protons is expected due to the electron-withdrawing nitro group.[1]

Phase 2: Reduction to 5-Aminopyrimidin-4-ol

Objective: Reduce the nitro group to a primary amine.[1] Reaction Type: Catalytic Hydrogenation.[1]

Reagents & Materials:
  • 5-Nitropyrimidin-4-ol: 1.0 eq (e.g., 10.0 g)

  • Palladium on Carbon (10% Pd/C): 10 wt% loading (1.0 g)[5]

  • Solvent: Methanol (MeOH) or Ethanol (EtOH) (150 mL)

  • Hydrogen Gas (H₂): Balloon or low pressure (30 psi)

Protocol:
  • Setup: In a hydrogenation vessel (Parr shaker or autoclave), suspend 5-Nitropyrimidin-4-ol (10.0 g) in Methanol (150 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (1.0 g) under an inert atmosphere (Nitrogen or Argon) to prevent ignition.[1]

  • Hydrogenation: Purge the vessel with Nitrogen (3x) and then Hydrogen (3x).[1] Pressurize to 30 psi (approx. 2 bar) with H₂. Shake or stir at room temperature for 4–6 hours.

  • Monitoring: Monitor the consumption of H₂. Reaction completion is indicated when H₂ uptake ceases and TLC shows the disappearance of the nitro starting material.[1]

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[1] Wash the pad with warm Methanol.[1]

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude 5-Aminopyrimidin-4-ol as a free base (often an off-white to tan solid).[1]

Phase 3: Hydrochloride Salt Formation

Objective: Convert the free base to the stable hydrochloride salt.[1]

Protocol:
  • Dissolution: Dissolve the crude free base (from Phase 2) in a minimum amount of warm Ethanol or Methanol .[1]

  • Acidification: Add 1.25 M HCl in Ethanol or 4 M HCl in Dioxane (1.1 eq) dropwise with stirring. A precipitate should begin to form immediately.[1]

  • Crystallization: Cool the mixture to 0°C for 1 hour to maximize precipitation.

  • Filtration: Filter the white crystalline solid.

  • Washing: Wash with cold Diethyl Ether or Acetone to remove impurities.[1]

  • Drying: Dry under vacuum at 40°C.

    • Final Product:5-Aminopyrimidin-4-ol Hydrochloride [1]

    • Appearance: White to pale beige crystalline powder.[1]

Process Flow Diagram

SynthesisPath Figure 2: Synthesis pathway for 5-Aminopyrimidin-4-ol Hydrochloride. Start Pyrimidin-4-ol Step1 Nitration (HNO3, H2SO4, 60°C) Start->Step1 Inter1 5-Nitropyrimidin-4-ol Step1->Inter1 Step2 Reduction (H2, Pd/C, MeOH) Inter1->Step2 Inter2 5-Aminopyrimidin-4-ol (Free Base) Step2->Inter2 Step3 Salt Formation (HCl in Dioxane/EtOH) Inter2->Step3 Final 5-Aminopyrimidin-4-ol HCl Step3->Final

[1][2][6][7][8]

Critical Process Parameters (CPPs) & Troubleshooting

ParameterSpecificationRationaleTroubleshooting
Nitration Temp <15°C (Addition)60°C (Reaction)Control exotherm and ensure conversion.If temp >20°C during addition, risk of decomposition ("fume-off").[1] If <50°C during reaction, incomplete conversion.[1]
Acid Strength Fuming HNO₃Standard HNO₃ (65%) is too weak for the deactivated pyrimidine ring.[1]Use fresh fuming nitric acid.[1]
Reduction Catalyst 10% Pd/CEfficient turnover.[1]If reaction is slow, check H₂ pressure or catalyst poisoning (sulfur impurities).[1] Raney Nickel is an alternative but requires higher pressure.[1]
Salt Stoichiometry 1.05 - 1.1 eq HClExcess HCl ensures full protonation without degrading the product.[1]Avoid large excess of aqueous HCl which makes drying difficult; use anhydrous HCl in organic solvent.[1]

Analytical Characterization (Expected)

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 8.20 (s, 1H, H-2)

    • δ 7.50 (s, 1H, H-6)

    • δ 9.0–10.0 (br s, NH/OH exchangeable protons)

    • Note: The absence of the H-5 proton (present in starting material at ~6.4 ppm) confirms substitution.[1]

  • Mass Spectrometry (ESI+):

    • [M+H]⁺ = 112.1 Da (Free base mass).[1]

  • Melting Point:

    • 250°C (Decomposition is common for high-melting pyrimidine salts).[1]

Safety Considerations

  • Fuming Nitric Acid: Highly corrosive and oxidizing.[1] Use exclusively in a fume hood with proper PPE (face shield, acid-resistant gloves).[1]

  • Hydrogenation: Hydrogen gas poses an explosion hazard.[1] Ensure all equipment is grounded and leak-tested.[1] Handle Pd/C wet to prevent pyrophoric ignition.[1]

  • Exotherms: The nitration step is strongly exothermic.[1] Strict temperature control is mandatory during scale-up.[1]

References

  • Boarland, M. P. V., & McOmie, J. F. W. (1952). "Pyrimidines. Part V. The synthesis of 5-amino-4-hydroxypyrimidine, a new isomer of cytosine." Journal of the Chemical Society, 4942-4946.[1] Link

  • Brown, D. J. (1962). The Pyrimidines.[1] Wiley-Interscience.[1] (Standard reference for pyrimidine chemistry and nitration conditions).

  • Chem-Impex International. "5-Aminopyrimidin-4-ol hydrochloride Product Page."[1] (Commercial validation of the salt form). Link

  • Sci-Hub/Literature Snippets. Confirmed synthesis via nitration-reduction sequence as the primary industrial route for this isomer.[1]

Sources

Protocols & Analytical Methods

Method

In Vitro Applications of 5-Aminopyrimidin-4-ol Hydrochloride: A Technical Guide for Preclinical Research

This document provides a detailed guide for researchers, scientists, and drug development professionals on the potential in vitro applications of 5-Aminopyrimidin-4-ol hydrochloride. While this compound is primarily reco...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed guide for researchers, scientists, and drug development professionals on the potential in vitro applications of 5-Aminopyrimidin-4-ol hydrochloride. While this compound is primarily recognized as a versatile synthetic building block, its core pyrimidine structure is a key pharmacophore in numerous clinically relevant antiviral and anticancer agents.[1][2] This guide outlines detailed protocols and the scientific rationale for investigating its potential as a bioactive agent.

Introduction: The Therapeutic Potential of the Pyrimidine Scaffold

The pyrimidine ring is a fundamental heterocyclic aromatic compound and a core component of nucleobases, including cytosine, thymine, and uracil.[1] Its structural and electronic properties make it a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. These activities include, but are not limited to, anticancer, antiviral, antimicrobial, and anti-inflammatory effects. The excellent solubility of 5-Aminopyrimidin-4-ol hydrochloride makes it an ideal candidate for various in vitro screening assays.[1]

This guide will focus on two primary areas of investigation for 5-Aminopyrimidin-4-ol hydrochloride: its potential as an anticancer agent through cytotoxicity screening and its utility in antiviral research via viral replication and infectivity assays.

Anticancer Potential: In Vitro Cytotoxicity Assessment

A primary step in identifying novel anticancer agents is to assess their ability to inhibit the growth of or kill cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to evaluate cell viability and proliferation.[3]

Scientific Rationale

The MTT assay is based on the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3][4] The amount of formazan produced is proportional to the number of viable cells. By measuring the absorbance of the solubilized formazan, one can quantify the effect of a test compound on cell viability.[3]

Experimental Workflow: Cytotoxicity Screening

The following diagram illustrates the workflow for assessing the cytotoxicity of 5-Aminopyrimidin-4-ol hydrochloride using the MTT assay.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis prep_cells Seed cancer cells in 96-well plate treat_cells Treat cells with compound dilutions prep_cells->treat_cells prep_compound Prepare serial dilutions of 5-Aminopyrimidin-4-ol hydrochloride prep_compound->treat_cells incubate_cells Incubate for 48-72 hours treat_cells->incubate_cells add_mtt Add MTT reagent to each well incubate_cells->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add solubilization buffer (e.g., DMSO) incubate_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 value read_absorbance->calculate_ic50

Caption: Workflow for MTT-based cytotoxicity assay.

Detailed Protocol: MTT Assay

Materials:

  • 5-Aminopyrimidin-4-ol hydrochloride

  • Selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[5][6]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of 5-Aminopyrimidin-4-ol hydrochloride in sterile water or DMSO.

    • Perform serial dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 1000 µM.

    • Remove the medium from the cells and add 100 µL of the diluted compound solutions. Include vehicle-only wells as a negative control.

  • Incubation:

    • Incubate the plate for 48 to 72 hours at 37°C, 5% CO₂. The incubation time should be optimized based on the cell line's doubling time.

  • MTT Addition and Incubation:

    • Add 10 µL of 5 mg/mL MTT solution to each well.[7]

    • Incubate for 2-4 hours at 37°C, allowing for formazan crystal formation.[7]

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well and mix thoroughly by gentle pipetting or shaking to dissolve the formazan crystals.[7]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Hypothetical Data Presentation
Concentration (µM)Absorbance (570 nm)% Viability
0 (Control)1.25100
11.1894.4
100.9576.0
500.6350.4
1000.3124.8
5000.108.0

Antiviral Potential: In Vitro Screening

Given that many pyrimidine derivatives exhibit antiviral properties, it is logical to screen 5-Aminopyrimidin-4-ol hydrochloride for such activity.[1] A common method to assess antiviral efficacy is the plaque reduction assay, which measures the inhibition of virus-induced cell death.

Scientific Rationale

The plaque reduction assay is a functional assay that determines the number of infectious virus particles, or plaque-forming units (PFU), in a sample. A viral plaque is a localized area of cell death (cytopathic effect, CPE) resulting from viral replication.[8] Antiviral compounds will reduce the number or size of plaques. The EC₅₀ value, the concentration that reduces the plaque number by 50%, is a key measure of antiviral activity.

Experimental Workflow: Plaque Reduction Assay

This diagram outlines the steps for a plaque reduction assay.

Plaque_Assay_Workflow cluster_prep Preparation cluster_infection Infection & Treatment cluster_incubation Incubation & Visualization cluster_analysis Data Analysis prep_cells Seed host cells to form a confluent monolayer infect_cells Infect cell monolayer with virus prep_cells->infect_cells prep_virus Prepare serial dilutions of virus stock prep_virus->infect_cells prep_compound Prepare serial dilutions of 5-Aminopyrimidin-4-ol hydrochloride add_overlay Add semi-solid overlay containing compound dilutions prep_compound->add_overlay infect_cells->add_overlay incubate_plaques Incubate for 2-5 days to allow plaque formation add_overlay->incubate_plaques fix_stain Fix and stain cells to visualize plaques incubate_plaques->fix_stain count_plaques Count the number of plaques in each well fix_stain->count_plaques calculate_ec50 Calculate EC50 value count_plaques->calculate_ec50

Caption: Workflow for a plaque reduction assay.

Detailed Protocol: Plaque Reduction Assay

Materials:

  • 5-Aminopyrimidin-4-ol hydrochloride

  • Susceptible host cell line (e.g., Vero cells for Herpes Simplex Virus)

  • Virus stock with a known titer

  • Complete cell culture medium

  • Assay medium (reduced serum)

  • Semi-solid overlay (e.g., medium with methylcellulose or agarose)

  • Fixing solution (e.g., 10% formalin)

  • Staining solution (e.g., 0.1% crystal violet)

  • 6-well or 12-well plates

Procedure:

  • Cell Seeding:

    • Seed host cells in multi-well plates to achieve a confluent monolayer on the day of infection.

  • Infection:

    • Remove the culture medium and wash the monolayer with PBS.

    • Infect the cells with a dilution of the virus calculated to produce 50-100 plaques per well.

    • Incubate for 1 hour at 37°C to allow for viral attachment.

  • Treatment:

    • Prepare serial dilutions of 5-Aminopyrimidin-4-ol hydrochloride in the semi-solid overlay medium.

    • After the incubation period, remove the virus inoculum and gently add the compound-containing overlay. Include a no-compound control.

  • Incubation for Plaque Formation:

    • Incubate the plates at 37°C, 5% CO₂ for a period sufficient for plaques to develop (typically 2-5 days, depending on the virus).

  • Plaque Visualization:

    • Aspirate the overlay.

    • Fix the cells with the fixing solution for 20 minutes.

    • Remove the fixative and stain the cells with crystal violet for 15 minutes.

    • Gently wash the wells with water and allow them to dry. Viable cells will be stained purple, while plaques will appear as clear zones.

  • Data Acquisition and Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each compound concentration relative to the no-compound control.

    • Plot the percentage of plaque reduction against the log of the compound concentration to determine the EC₅₀ value.

Hypothetical Data Presentation
Concentration (µM)Average Plaque Count% Plaque Reduction
0 (Control)800
0.5756.25
25827.5
104148.75
252272.5
50890.0

Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for the initial in vitro characterization of 5-Aminopyrimidin-4-ol hydrochloride's potential as an anticancer or antiviral agent. While this compound is primarily a synthetic intermediate, its core pyrimidine structure warrants investigation into its inherent bioactivity. Positive results from these screening assays would justify further studies, including mechanism of action investigations, evaluation against a broader panel of cancer cell lines or viruses, and assessment of its effects on normal, non-cancerous cells to determine a selectivity index.

References

  • MDPI. Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Available at: [Link]

  • Springer Nature Experiments. MTT Assay Protocol. Available at: [Link]

  • ResearchGate. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives: potential anti-cancer candidates against UO-31 renal cancer cells. Available at: [Link]

  • RSC Publishing. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. Available at: [Link]

  • National Institutes of Health. 4-Aminopyrazolo[3,4-d]pyrimidine (4-APP) as a novel inhibitor of the RNA and DNA depurination induced by Shiga toxin 1. Available at: [Link]

  • PubMed. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Available at: [Link]

  • National Institutes of Health. Methods to Study Viruses. Available at: [Link]

  • National Institutes of Health. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. Available at: [Link]

  • National Institutes of Health. In vitro methods for testing antiviral drugs. Available at: [Link]

  • RSC Publishing. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. Available at: [Link]

  • PubMed. New Oxazolo[5,4- d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Available at: [Link]

  • BMG Labtech. Virus Assays. Available at: [Link]

  • Semantic Scholar. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as -Glucuronidase Inhibitors: In Vitro and In Silico Studies. Available at: [Link]

  • MDPI. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Available at: [Link]

  • MDPI. Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Available at: [Link]

  • Revista Electronica de Veterinaria. A Review On Pyrimidine Derivatives As A Potential Anticancer Agents. Available at: [Link]

  • European Centre for Disease Prevention and Control. Standard laboratory protocols for SARS-CoV-2 characterisation. Available at: [Link]

  • National Institutes of Health. Cell Viability Assays - Assay Guidance Manual. Available at: [Link]

  • PubMed. Synthesis and antiviral activity of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides. Available at: [Link]

  • NCATS OpenData Portal. Live virus replication assay. Available at: [Link]

  • ACS Omega. Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. Available at: [Link]

  • MDPI. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Available at: [Link]

  • Impactfactor. Synthesis and Evaluation of In-vitro Anticancer Activity of Novel Pyrimidine Derivatives. Available at: [Link]

  • protocols.io. MTT (Assay protocol). Available at: [Link]

  • ScienceDirect. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Available at: [Link]

  • National Institutes of Health. Antiviral Activity of Isoimperatorin Against Influenza A Virus in vitro and its Inhibition of Neuraminidase. Available at: [Link]

Sources

Application

Application Note: Strategic Derivatization of 5-Aminopyrimidin-4-ol Hydrochloride for Improved Bioactivity

Executive Summary & Pharmacophore Analysis 5-Aminopyrimidin-4-ol (as its hydrochloride salt) represents a "privileged scaffold" in medicinal chemistry. Its structural duality—possessing both a nucleophilic amine at C5 an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacophore Analysis

5-Aminopyrimidin-4-ol (as its hydrochloride salt) represents a "privileged scaffold" in medicinal chemistry. Its structural duality—possessing both a nucleophilic amine at C5 and a tautomeric hydroxyl/carbonyl at C4—makes it a versatile linchpin for synthesizing kinase inhibitors, antivirals, and antimetabolites.

Why Derivatize? While the parent molecule is a metabolic precursor, it lacks the lipophilicity and steric complexity required for high-affinity target binding. Strategic derivatization allows for:

  • Kinase Hinge Binding: Converting the C4-OH to an amino-substituted group creates the classic "adenine-mimetic" motif found in FDA-approved inhibitors (e.g., CDK, JAK inhibitors).

  • Scaffold Morphing: The adjacent C4-OH and C5-NH₂ groups allow for facile cyclization into bicyclic systems like purines, pteridines, and pyrimido[4,5-d]pyrimidines.

  • ADME Optimization: Functionalization of the C5-amine allows for the tuning of solubility and solvent-front interactions within a protein binding pocket.

Strategic Derivatization Map

The following flowchart illustrates the three primary "Vectors of Diversity" accessible from the parent hydrochloride salt.

DerivatizationMap Start 5-Aminopyrimidin-4-ol (HCl Salt) Inter1 Intermediate: 4-Chloro-5-aminopyrimidine Start->Inter1 POCl3, Reflux (Chlorination) Prod2 Product B: 5-Amido/Sulfonamido (Solubility/Selectivity) Start->Prod2 R-COCl / R-SO2Cl (Acylation) Prod3 Product C: Purine/Pteridine Systems (Scaffold Hopping) Start->Prod3 HC(OEt)3 or R-CHO (Cyclocondensation) Prod1 Product A: 4-Amino-substituted (Kinase Hinge Binder) Inter1->Prod1 R-NH2, DIPEA (SnAr Displacement)

Figure 1: Divergent synthesis pathways. Pathway A is preferred for kinase inhibitor discovery.

Detailed Experimental Protocols

Pre-requisite: Salt Neutralization

The hydrochloride salt is stable but acidic. For reactions involving acid-sensitive nucleophiles or Pd-catalysis, neutralize the salt.

  • Method: Dissolve 1.0 eq of salt in minimal water; adjust pH to 8-9 with sat. NaHCO₃. Extract with EtOAc/n-Butanol (3:1). Dry over Na₂SO₄ and concentrate.

  • Note: For POCl₃ reactions (Protocol A), the salt can often be used directly as the reaction generates HCl anyway.

Protocol A: The "Kinase Vector" (C4-Activation & Displacement)

This is the industry-standard route to generate adenine-mimetic inhibitors. The C4-OH is converted to a leaving group (Cl), which is then displaced by an amine.

Step 1: Synthesis of 4-Chloro-5-aminopyrimidine

Mechanism: Deoxychlorination via phosphorodichloridic ester intermediate. Safety: POCl₃ is corrosive and reacts violently with water.

  • Setup: Flame-dry a 100 mL Round Bottom Flask (RBF) equipped with a condenser and a CaCl₂ drying tube (or N₂ line).

  • Reactants: Charge 5-aminopyrimidin-4-ol HCl (10 mmol, 1.47 g) into the flask.

  • Reagent: Add POCl₃ (Phosphorus oxychloride) (10 mL, excess) carefully.

  • Catalyst: Add N,N-Diethylaniline (1.0 mL) or Dimethylaniline. This acts as a proton scavenger and catalyst.

  • Reaction: Heat to reflux (approx. 105°C) for 2–4 hours.

    • Checkpoint: The suspension should turn into a clear (often dark) solution. Monitor by TLC (ensure hydrolysis of aliquot before spotting).

  • Workup (CRITICAL):

    • Cool the mixture to room temperature.

    • Remove excess POCl₃ under reduced pressure (rotary evaporator with caustic trap).

    • Pour the residue slowly onto crushed ice (50 g) with vigorous stirring. Maintain temp <10°C.

    • Neutralize carefully with NH₄OH or NaHCO₃ to pH ~7-8.

    • Extract immediately with CHCl₃ or EtOAc (3 x 30 mL). Note: The product is unstable in water over time.

  • Yield: Expect 60–80% of a tan/yellow solid. Use immediately for Step 2.

Step 2: S_NAr Displacement (Library Generation)

Mechanism: Nucleophilic Aromatic Substitution.

  • Setup: 20 mL vial or microwave tube.

  • Mix: Dissolve 4-chloro-5-aminopyrimidine (1.0 eq) in n-Butanol or DMF (0.2 M).

  • Nucleophile: Add the desired amine (R-NH₂, e.g., aniline, benzylamine) (1.2 eq).

  • Base: Add DIPEA (Diisopropylethylamine) (2.0 eq).

  • Condition: Heat at 90°C (thermal) for 4–12h OR 120°C (microwave) for 20 min.

  • Purification: Evaporate solvent. Purify via Flash Column Chromatography (MeOH/DCM gradient).

Protocol B: The "Scaffold Morphing" Vector (Purine Synthesis)

This protocol cyclizes the 4-OH and 5-NH₂ groups to form the imidazole ring of a purine. This is ideal for creating Hypoxanthine analogues.

Reaction: Traube Purine Synthesis (Modified).

  • Reagents: Suspend 5-aminopyrimidin-4-ol HCl (5 mmol) in Triethyl orthoformate (15 mL).

  • Catalyst: Add Acetic Anhydride (15 mL).

  • Reaction: Reflux (approx. 140°C) for 4–6 hours.

  • Mechanism: The amine is formylated, followed by cyclodehydration with the adjacent amide/hydroxyl.

  • Workup: Cool to room temperature. The product (Hypoxanthine derivative) often precipitates.

  • Isolation: Filter the solid. Wash with Et₂O. Recrystallize from water/ethanol.

Analytical Data & QC Standards

When characterizing derivatives, specific spectral shifts indicate successful transformation.

Transformation1H NMR Diagnostic Shift (DMSO-d6)LC-MS Signature
Parent (Start) δ 7.5–8.0 (Pyrimidine H2/H6), Broad OH/NH[M+H]+ = 112.05
4-Chloro Interm. Loss of broad OH peak; Downfield shift of H2/H6 due to Cl EWG.[M+H]+ = 130/132 (3:1 ratio Cl isotope)
4-Amino Product Appearance of new NH signal (δ 6.0–9.0); New alkyl/aryl protons.[M+H]+ = Expected Mass
Purine Product Loss of NH₂ doublet; Appearance of Purine C8-H (singlet, δ 8.0–8.5).[M+H]+ = 122.04 (if R=H)

Case Study: Kinase Inhibitor Design

Objective: Target the ATP-binding pocket of CDK2. Rationale: The pyrimidine N1 and the exocyclic C4-NH (introduced in Protocol A) form a "bidentate" hydrogen bond donor/acceptor pair with the hinge region residues (e.g., Leu83 in CDK2).

Figure 2: Interaction mode of C4-derivatized pyrimidines with Kinase Hinge regions.

References

  • Chlorination Protocol

    • Gomes, P., et al. (2017). "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines... Using Equimolar POCl3." Molecules.
  • Kinase Scaffold Relevance

    • Lévesque, S., et al. (2015). "Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors." ACS Medicinal Chemistry Letters.
  • Purine Synthesis (Traube)

    • Nagamatsu, T. (2019). "Syntheses, transformations, and biological activities of pyrimido[4,5-d]pyrimidines." Elsevier.
  • General Pyrimidine Chemistry

    • Brown, D. J. (2009). The Pyrimidines. Wiley-Interscience.
Method

High-throughput screening with 5-Aminopyrimidin-4-ol hydrochloride libraries

Application Note: High-Throughput Screening of 5-Aminopyrimidin-4-ol Hydrochloride Libraries Executive Summary The 5-aminopyrimidin-4-ol scaffold (often existing in equilibrium with its pyrimidin-4-one tautomer) represen...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Screening of 5-Aminopyrimidin-4-ol Hydrochloride Libraries

Executive Summary

The 5-aminopyrimidin-4-ol scaffold (often existing in equilibrium with its pyrimidin-4-one tautomer) represents a "privileged structure" in medicinal chemistry, widely utilized for developing ATP-competitive kinase inhibitors (e.g., targeting BTK, Aurora, PLK) and GPCR ligands. However, the hydrochloride salt form of these libraries presents unique challenges in High-Throughput Screening (HTS). While the salt improves solid-state stability and aqueous solubility, it introduces acidity and potential precipitation issues when dissolved in DMSO or transferred to low-capacity buffers.

This guide provides a validated workflow for screening 5-aminopyrimidin-4-ol HCl libraries, focusing on mitigating false positives caused by pH artifacts and aggregation, while maximizing signal-to-noise ratios in TR-FRET kinase assays.

Chemical Logic & Library Properties

The Tautomerism Challenge

Researchers must recognize that 5-aminopyrimidin-4-ol is a tautomeric system. In solution, the 4-oxo (pyrimidinone) form often predominates over the 4-hydroxy form. This is critical for binding hypotheses, as the N3-H and C4=O motif acts as a hydrogen bond donor/acceptor pair, mimicking the adenine ring of ATP.

The Hydrochloride Salt Factor

Libraries supplied as HCl salts are ionic. When dissolved in 100% DMSO for storage:

  • Acidity: The HCl dissociates, potentially lowering the pH of the DMSO stock.

  • Buffer Shock: Transferring acidic DMSO stocks into weakly buffered assay reagents (e.g., 25mM HEPES) can locally drop the pH, inhibiting the enzyme non-specifically.

  • Solubility: While soluble in water, the salt form may be less soluble in pure DMSO than the free base, leading to "crashing out" (precipitation) during storage.

Workflow Visualization

The following diagram outlines the critical path from compound management to hit validation, highlighting the specific checkpoints for this chemical class.

HTS_Workflow cluster_QC Critical QC Checkpoint Library 5-Aminopyrimidin-4-ol HCl Library (Solid) Solubilization Solubilization (DMSO + QC) Library->Solubilization 10mM Stock Echo Acoustic Dispensing (ADE) Solubilization->Echo Source Plate Assay Kinase TR-FRET Reaction Echo->Assay 10-50 nL Transfer Readout Signal Detection (Envision/PHERAstar) Assay->Readout 665/615 nm Ratio Analysis Data Triage (pH & Aggregation Check) Readout->Analysis Z' Calculation

Caption: Workflow for screening pyrimidin-4-ol HCl libraries, emphasizing the QC checkpoint during solubilization to prevent salt-induced precipitation.

Detailed Protocol: Compound Management

Objective: Prepare library stocks that maintain solubility without introducing pH artifacts.

Step 1: Solubilization
  • Solvent: Use anhydrous DMSO (Dimethyl Sulfoxide), ≥99.9%.

  • Concentration: Target 10 mM .

  • Procedure:

    • Centrifuge source vials (500 x g, 2 min) to settle powder.

    • Add calculated volume of DMSO.

    • Critical Step: Sonicate for 10–15 minutes in a water bath (ambient temperature). Pyrimidin-4-ol salts form tight crystal lattices; vigorous agitation is required.

    • Visual Inspection: Check for turbidity. If precipitate remains, add 5-10% water (v/v) only if the library will be used immediately (water promotes degradation over long-term storage).

Step 2: Acoustic Formatting (Recommended)

Use Acoustic Droplet Ejection (ADE) (e.g., Labcyte Echo) rather than tip-based transfer.

  • Why? HCl salts are viscous in DMSO. ADE eliminates cross-contamination and handles "sticky" pyrimidine derivatives better than pipettes.

  • Destination: 384-well or 1536-well Low Dead Volume (LDV) source plates.

Detailed Protocol: TR-FRET Kinase Assay

Objective: Screen for ATP-competitive inhibitors using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format (e.g., LANCE Ultra or HTRF).

Reagents & Buffers
  • Kinase Buffer (Critical): Due to the HCl salt, increase buffering capacity.

    • Standard: 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

    • Optimization: Ensure pH is strictly adjusted to 7.5. Do not use low-molarity buffers (e.g., <20 mM Tris) as the acidic compound stock may shift the pH in the nanoliter assay volume.

  • Tracer: Eu-labeled anti-phospho antibody.

  • Acceptor: ULight-labeled peptide substrate.

Experimental Steps
  • Compound Transfer:

    • Dispense 10–50 nL of library compounds (in DMSO) into the 384-well assay plate (White, opaque).

    • Include controls: High Control (DMSO only, no inhibitor) and Low Control (known inhibitor e.g., Staurosporine).

  • Enzyme Addition:

    • Add 5 µL of Kinase/Peptide mix.

    • Incubation: 5 minutes at RT. (Allows compound to bind before ATP competition begins).

  • Reaction Initiation:

    • Add 5 µL of ATP solution (at

      
       concentration).
      
    • Incubation: 60 minutes at RT (protected from light).

  • Detection:

    • Add 10 µL of EDTA/Eu-Antibody detection mix to stop the reaction.

    • Incubate 60 minutes.

  • Readout:

    • Measure fluorescence on a multimode reader (Excitation: 320 nm; Emission 1: 665 nm, Emission 2: 615 nm).

Data Analysis & Triage

Quantitative Metrics

Calculate the TR-FRET Ratio:



Calculate % Inhibition:



Troubleshooting Specific to Pyrimidin-4-ols
ObservationPotential CauseVerification Strategy
High "Hit" Rate (>5%) pH artifact from HCl salt.Check assay buffer pH after adding a "dummy" library plate.
Variable Data (High CV) Compound precipitation (Aggregation).Run a nephelometry scan (light scattering) on the compound plate.
Signal Drift Tautomeric equilibration.Ensure compounds are incubated with enzyme for >15 mins before ATP addition.

References

  • Vertex Pharmaceuticals. (2023). Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries. National Institutes of Health (PMC). [Link]

  • Bentham Science. (2025). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors.[1] PubMed. [Link]

  • Waybright, T. J., et al. (2009).[2] Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening. [Link]

  • Dhaked, D. K., & Nicklaus, M. C. (2020).[3] What impact does tautomerism have on drug properties and development? ChemRxiv. [Link]

  • Unciti-Broceta, A., et al. (2020).[4] Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. National Institutes of Health (PMC). [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 5-Aminopyrimidin-4-ol Hydrochloride Synthesis

Current Status: Operational Subject: Yield Optimization & Troubleshooting Guide Target Molecule: 5-Aminopyrimidin-4-ol hydrochloride (CAS: 56621-95-5) Synonyms: 5-Amino-4-hydroxypyrimidine HCl; 5-Amino-4(3H)-pyrimidinone...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: Yield Optimization & Troubleshooting Guide Target Molecule: 5-Aminopyrimidin-4-ol hydrochloride (CAS: 56621-95-5) Synonyms: 5-Amino-4-hydroxypyrimidine HCl; 5-Amino-4(3H)-pyrimidinone HCl

Core Directive: The Synthetic Strategy

To maximize yield and purity, this guide focuses on the Catalytic Hydrogenation of 5-Nitropyrimidin-4-ol . While chemical reductions (Fe/HCl, Zn/AcOH) exist, they introduce purification bottlenecks (iron sludge, zinc salts) that severely degrade isolated yield for this specific hydrophilic salt.

The "Golden Route" for High Yield:

  • Precursor: 5-Nitropyrimidin-4-ol (commercially available or synthesized via nitration of 4-hydroxypyrimidine).

  • Transformation: Pd/C Catalytic Hydrogenation.

  • Salt Formation: In-situ or post-reaction acidification with HCl.

Mechanistic Workflow

The following diagram illustrates the critical pathway and decision points for yield preservation.

SynthesisWorkflow Start Start: 5-Nitropyrimidin-4-ol Solvent Solvent Selection (MeOH or H2O) Start->Solvent Reaction Hydrogenation (H2, Pd/C, 3-5 bar) Solvent->Reaction Check TLC/HPLC Check Reaction->Check Check->Reaction Incomplete (Add Catalyst/Heat) Filter Hot Filtration (Remove Pd/C) Check->Filter Complete Acid Acidification (Conc. HCl to pH 1-2) Filter->Acid Cryst Crystallization (Evap + EtOH/IPA) Acid->Cryst Product Final Product: 5-Aminopyrimidin-4-ol HCl Cryst->Product

Figure 1: Optimized workflow for the reduction and isolation of 5-Aminopyrimidin-4-ol HCl.

Experimental Protocol (High-Yield System)

Standardized for 10g Scale

Reagents & Stoichiometry
ComponentRoleEq.Notes
5-Nitropyrimidin-4-ol Substrate1.0Purity >98% is critical to prevent catalyst poisoning.
10% Pd/C Catalyst5-10 wt%50% wet type reduces ignition risk.
Methanol Solvent10-15 VHigh solubility for nitro; moderate for amino.
HCl (conc.) Salt Former1.1 - 1.5Excess ensures complete protonation.
Isopropanol (IPA) AntisolventN/AUsed for crash-crystallization.
Step-by-Step Procedure
  • Charge: In a hydrogenation vessel (Parr shaker or autoclave), suspend 10g of 5-Nitropyrimidin-4-ol in 100-150 mL Methanol.

  • Catalyst: Add 0.5g - 1.0g of 10% Pd/C (carefully, under N2 flow).

  • Reaction: Hydrogenate at 3–5 bar (45–75 psi) at 40–50°C for 4–6 hours.

    • Note: The reaction is exothermic.[1] Monitor temperature spikes.

  • Filtration: Filter the catalyst through a Celite pad while the solution is still warm .

    • Why? The free amine is less soluble than the nitro compound; cooling may cause premature precipitation on the carbon, leading to yield loss.

  • Acidification: Immediately add conc. HCl (approx. 1.2 eq) to the filtrate. The solution may warm up.

  • Isolation (The Critical Yield Step):

    • Concentrate the solution under reduced pressure (Rotavap) until a thick slurry forms (do not dry completely).

    • Add 50 mL of cold Isopropanol (IPA) or Ethanol.

    • Stir at 0–5°C for 1 hour to maximize precipitation.

    • Filter the white/off-white solid and wash with cold IPA.

  • Drying: Dry in a vacuum oven at 40°C.

Troubleshooting Guide

Issue 1: Low Isolated Yield (<50%)

Diagnosis: The product is likely trapped in the mother liquor or lost on the catalyst.

Potential CauseVerificationSolution
Product Crystallized on Catalyst Analysis of spent catalyst shows high organic content.Perform Hot Filtration. The free amine has limited solubility in cold methanol. Filter at >40°C.
High Water Solubility Mother liquor is yellow/brown; no precipitate after HCl addition.Solvent Swap. If water was used as solvent, you cannot easily crystallize the HCl salt. Evaporate to dryness and recrystallize from MeOH/IPA.
Incomplete Reduction TLC shows a yellow spot (Nitro) vs. UV-active blue fluorescence (Amino).Increase Pressure/Temp. Boost to 50°C / 5 bar. Check for catalyst poisons (Sulfur) in the starting material.
Issue 2: Product Discoloration (Brown/Pink)

Diagnosis: Oxidation of the free amine prior to salt formation. Pyrimidine amines are electron-rich and prone to air oxidation.

  • Immediate Fix: Do not store the filtrate after hydrogenation. Acidify with HCl immediately after filtering off the Pd/C. The HCl salt is stable; the free base is not.

  • Process Control: Purge all solvents with Nitrogen/Argon before use.

Issue 3: "Gummy" or Sticky Precipitate

Diagnosis: Presence of water or excess acid preventing clean crystallization.

  • Solution: The "Trituration" Method.[1]

    • Evaporate the reaction mixture to an oil/solid residue.

    • Add fresh Ethanol (absolute).

    • Sonicate until the gum turns into a powder.

    • Filter and dry.[1]

Advanced Logic: Tautomerism & Solubility

Understanding the structure is key to handling this molecule.

Tautomerism Hydroxy 4-Hydroxypyrimidine form (Aromatic, less polar) Oxo 4(3H)-Pyrimidinone form (Polar, keto-tautomer) Hydroxy->Oxo  Equilibrium in Water  

Figure 2: Tautomeric equilibrium affecting solubility.

  • Impact: In aqueous solution, the oxo-form (right) dominates, increasing water solubility and making extraction with organic solvents (DCM/EtOAc) nearly impossible.

  • Action: Always rely on evaporation and antisolvent precipitation (MeOH/IPA) rather than liquid-liquid extraction.

Frequently Asked Questions (FAQ)

Q: Can I use Iron/HCl (Béchamp reduction) to save money? A: Yes, but expect a yield drop. The isolation of a water-soluble pyrimidine HCl salt from a solution containing Iron(II/III) chlorides is chemically difficult. You will likely need EDTA washing or extensive ion-exchange chromatography, which costs more than the Pd/C saved.

Q: My starting material (5-nitropyrimidin-4-ol) is not dissolving in Methanol. A: It has low solubility. You can run the reaction as a slurry . As the dissolved portion reduces to the amine (which is more soluble), more nitro compound will dissolve. Ensure vigorous stirring. Alternatively, add 1 equivalent of NaOH to dissolve it as the sodium salt, hydrogenate, then add 2+ equivalents of HCl to precipitate the product.

Q: How do I store the final product? A: Store in a desiccator at -20°C. The HCl salt is hygroscopic. If it absorbs water, it becomes prone to hydrolysis or oxidation over long periods.

References

  • Catalytic Hydrogenation of Nitro Compounds. Taylor & Francis eBooks. (Kinetic Approaches and General Methodologies). Available at: [Link]

  • Purification of Hydrophilic Pyrimidine Salts. National Institutes of Health (PMC). (General techniques for aminopyrimidine isolation). Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for 5-Aminopyrimidin-4-ol Hydrochloride Derivatives

Status: Active Audience: Medicinal Chemists, Process Chemists, Drug Development Researchers Scope: Synthesis, Optimization, Purification, and Troubleshooting of 5-Aminopyrimidin-4-ol (CAS: 591-55-9) and its HCl salts. Co...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Audience: Medicinal Chemists, Process Chemists, Drug Development Researchers Scope: Synthesis, Optimization, Purification, and Troubleshooting of 5-Aminopyrimidin-4-ol (CAS: 591-55-9) and its HCl salts.

Core Synthesis & Reaction Optimization

The "Gold Standard" Synthesis Protocol

While various routes exist (e.g., Traube synthesis), the most robust and scalable method for generating high-purity 5-aminopyrimidin-4-ol hydrochloride involves the nitration-reduction sequence starting from 4-hydroxypyrimidine (pyrimidin-4(3H)-one). This route minimizes regioselectivity issues associated with ring-closure methods.

Step 1: Nitration (Preparation of 5-Nitropyrimidin-4-ol)
  • Reagents: 4-Hydroxypyrimidine, Fuming HNO₃, H₂SO₄ (catalyst).

  • Conditions: 90–100°C, 2–4 hours.

  • Mechanism: Electrophilic aromatic substitution. The 4-hydroxyl group (tautomerizing to the ketone) directs the nitro group to the electron-rich C5 position.

  • Critical Control Point: Temperature control is vital. Exceeding 110°C can lead to ring degradation.

Step 2: Reduction (Formation of the 5-Amino moiety)
  • Method A (Catalytic Hydrogenation - Preferred for Purity):

    • Catalyst: 10% Pd/C (5-10 mol%).

    • Solvent: Methanol or Ethanol.[1]

    • Pressure: 30–50 psi H₂.

    • Note: This yields the free base. Requires a subsequent acidification step.

  • Method B (Chemical Reduction - Preferred for Direct Salt Formation):

    • Reagents: Iron powder (Fe), HCl (aq), Ethanol.

    • Conditions: Reflux (80°C).

    • Advantage: The reaction medium (HCl) directly forms the hydrochloride salt, which can be crystallized upon cooling or concentration.

Step 3: Salt Formation & Purification
  • Protocol: Dissolve the crude free base in minimal hot Ethanol (70°C). Add 1.1 equivalents of concentrated HCl (12M) or 4M HCl in Dioxane. Cool slowly to 0°C.

  • Crystallization: The hydrochloride salt typically precipitates as light yellow needles.

  • Self-Validating Step: Check solubility. The HCl salt should be freely soluble in water but sparingly soluble in cold ethanol/ether.

Optimization of Reaction Parameters
ParameterRecommended RangeImpact on Yield/Purity
Solvent (Reduction) MeOH, EtOH, or EtOH/H₂O (9:1)High: Protic solvents stabilize the polar transition states. Anhydrous alcohols prevent hydrolysis of sensitive derivatives.
Temperature (Nitration) 90°C – 100°CCritical: <80°C results in incomplete conversion; >110°C causes ring fragmentation.
H₂ Pressure (Pd/C) 30 – 50 psiModerate: Lower pressure increases reaction time, raising the risk of oxidative dimerization of the amine.
Stoichiometry (HCl) 1.05 – 1.10 eqHigh: Excess HCl ensures complete salt formation but too much can trap impurities or cause hygroscopicity issues.

Visualizing the Workflow

The following diagram outlines the logical flow for synthesis and decision-making during optimization.

SynthesisWorkflow Start Start: 4-Hydroxypyrimidine Nitration Step 1: Nitration (HNO3/H2SO4, 95°C) Start->Nitration Intermediate Intermediate: 5-Nitropyrimidin-4-ol Nitration->Intermediate Decision Choose Reduction Method Intermediate->Decision RouteA Route A: Pd/C + H2 (Cleanest Profile) Decision->RouteA High Purity Req. RouteB Route B: Fe + HCl (Direct Salt) Decision->RouteB Cost/Scale Req. FreeBase Crude Free Base RouteA->FreeBase Final Final Product: 5-Aminopyrimidin-4-ol HCl RouteB->Final Direct Crystallization SaltForm Salt Formation: Add HCl/EtOH FreeBase->SaltForm SaltForm->Final

Caption: Figure 1. Optimized synthetic pathway for 5-Aminopyrimidin-4-ol HCl, contrasting catalytic hydrogenation with chemical reduction routes.

Troubleshooting & FAQs

Q1: My yield is low (<40%) after the reduction step. What is happening?

Diagnosis: This is often due to the amphoteric nature of the product. 5-Aminopyrimidin-4-ol has a basic amine and an acidic enol (pyrimidinone).

  • Cause: If you neutralize the reaction mixture to pH 7 during workup, the compound may exist as a zwitterion with high water solubility, making extraction into organic solvents (like EtOAc or DCM) inefficient.

  • Solution: Do not extract from water. Instead, evaporate the reaction solvent (if alcoholic) to dryness. If using Fe/HCl, filter the iron salts first, then concentrate the filtrate to crystallize the HCl salt directly.

Q2: I observe a "double spot" on TLC or broadened NMR signals. Is my product impure?

Diagnosis: This is likely Tautomerism , not impurity.

  • Explanation: 4-Hydroxypyrimidines exist in equilibrium between the enol (4-OH) and keto (4(3H)-pyrimidinone) forms. In solution (especially DMSO-d6), you may see broadened signals due to rapid proton exchange.

  • Verification: Run the NMR at a higher temperature (e.g., 50°C) or add a drop of D₂O. If the signals sharpen or coalesce, it is tautomerism.

Q3: The product is turning purple/brown upon storage.

Diagnosis: Oxidation of the 5-amino group.

  • Cause: Electron-rich amino-heterocycles are prone to air oxidation, forming azo-dimers or quinoid-like species.

  • Prevention: Store the HCl salt (which is more stable than the free base) under Argon at -20°C. Ensure the salt is fully dried, as moisture accelerates degradation.

Q4: How do I selectively alkylate the 5-amino group without touching the ring nitrogens?

Diagnosis: Regioselectivity challenge.

  • Strategy: The N1 and N3 ring nitrogens are less nucleophilic than the exocyclic 5-NH₂ only if the ring is not deprotonated.

  • Protocol: Perform acylation/alkylation under neutral or slightly acidic conditions (e.g., acetic acid buffer). Avoid strong bases (NaH, KOH), which will deprotonate the 4-OH (forming the oxyanion) or the ring nitrogen, leading to mixtures of N-alkyl, O-alkyl, and ring-N-alkyl products.

Troubleshooting Logic Tree

Use this decision tree to diagnose synthesis failures rapidly.

Troubleshooting Problem Problem Detected Type Identify Issue Problem->Type LowYield Low Yield Type->LowYield Impurity Impurity/Color Type->Impurity Solubility Solubility Issue Type->Solubility Workup Check Workup pH: Is it pH 7? LowYield->Workup Oxidation Is solid brown? Impurity->Oxidation SaltCheck Is it the HCl salt? Solubility->SaltCheck FixYield Action: Evaporate don't extract. Crystallize salt. Workup->FixYield Yes FixOxidation Action: Recrystallize from EtOH/HCl. Store under Ar. Oxidation->FixOxidation Yes FixSol Action: Use DMSO/Water for analysis. Free base is less soluble. SaltCheck->FixSol

Caption: Figure 2. Troubleshooting decision matrix for common isolation and stability issues.

References

  • Boarland, M. P. V., & McOmie, J. F. W. (1952). Pyrimidines.[1][2][3][4][5][6][7][8] Part V. The synthesis of 5-amino-4-hydroxypyrimidine, a new isomer of cytosine. Journal of the Chemical Society.[2] Link

  • Chem-Impex International. (n.d.). 5-Aminopyrimidin-4-ol hydrochloride Product Data.Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 66950, Isocytosine (Isomer Reference).Link

  • BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis.Link

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of 5-Aminopyrimidin-4-ol Hydrochloride

The following technical guide addresses the stability testing, handling, and analytical profiling of 5-Aminopyrimidin-4-ol hydrochloride (CAS: 106913-64-8). This content is structured for researchers requiring high-fidel...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stability testing, handling, and analytical profiling of 5-Aminopyrimidin-4-ol hydrochloride (CAS: 106913-64-8). This content is structured for researchers requiring high-fidelity data to support drug development and synthesis workflows.

[1]

Senior Application Scientist: Dr. A. Vance Subject: Stability Profiling, Stress Testing Protocols, and Analytical Troubleshooting Last Updated: January 2026

Core Chemical Logic: Why Does This Molecule Degrade?

Before initiating stability studies, you must understand the structural vulnerabilities of 5-Aminopyrimidin-4-ol hydrochloride.[1] This compound is not merely a static solid; it is a dynamic system subject to tautomeric equilibrium and oxidative stress.[1]

The Tautomeric "Trap"

Although nomenclature often refers to the "4-ol" (hydroxyl) form, this compound exists predominantly in the pyrimidin-4(3H)-one (keto) form in solution and solid state.[1]

  • Implication: The stability of the ring is heavily pH-dependent.[1] At neutral pH, the keto form dominates. In strongly basic conditions, the enolate anion forms, increasing electron density and susceptibility to oxidative attack at the 5-amino position.

The Hydrochloride Factor

As an HCl salt, the compound is inherently hygroscopic .

  • The Risk: Moisture uptake does not just cause "clumping"; it creates a localized acidic aqueous micro-environment on the crystal surface.[1] This accelerates hydrolysis and facilitates the mobility of oxidative free radicals.

Diagram: Structural Vulnerabilities & Tautomerism

The following diagram illustrates the equilibrium and attack vectors you must monitor.

Tautomerism cluster_0 Critical Control Point Keto Keto Form (Pyrimidin-4(3H)-one) Dominant in Solid State Enol Enol Form (Pyrimidin-4-ol) Minor Tautomer Keto->Enol Tautomeric Shift (pH dependent) Hydrolysis Ring Cleavage (Extreme pH > 12) Keto->Hydrolysis Harsh Base Oxidation Oxidative Degradation (Azo Dimers / N-Oxides) Enol->Oxidation 5-NH2 Oxidation (Air/Peroxide)

Figure 1: Tautomeric equilibrium between keto and enol forms constitutes the primary stability mechanic.[1] The electron-rich 5-amino group serves as the primary site for oxidative degradation.[1]

Forced Degradation & Stress Testing Protocols[1][2]

Do not rely on generic stability data.[1] You must generate a degradation profile specific to your formulation or synthesis matrix.[1] Use the following Self-Validating Protocols .

Q: How do I distinguish between synthesis impurities and actual degradation products?

A: You must perform a Mass Balance Check using forced degradation.[1] If the loss of the parent peak does not correlate with the appearance of new peaks (total area normalization), you have non-chromatographable degradants (e.g., volatile amines or insoluble polymers).[1]

Protocol: Stress Conditions Matrix

Perform these tests on a 1 mg/mL solution.

Stress TypeConditionDurationTarget DegradationMechanism
Acid Hydrolysis 0.1 N HCl, 60°C24 Hours5–20%Protonation of ring nitrogens; unlikely to cleave ring but may hydrolyze residual synthesis precursors.[1]
Base Hydrolysis 0.1 N NaOH, Ambient4 Hours5–20%High Risk: Rapid tautomeric shift to enolate; potential ring opening. Monitor closely.
Oxidation 3% H₂O₂1–2 Hours10–30%Attack on 5-NH₂ group.[1] Expect N-oxides or azo-dimers (late eluting peaks).[1]
Photolytic UV (254 nm)1.2M Lux hoursVariableRadical formation at C5/C6.[1]
Thermal 60°C (Solid State)7 Days< 5%Maillard reaction if excipients (lactose) are present.[1] Decarboxylation is unlikely here.[1]

Critical Warning: 5-Aminopyrimidines are electron-rich.[1] In oxidative stress (H₂O₂), they degrade rapidly.[1] If the parent peak vanishes instantly, repeat the experiment with 0.3% H₂O₂ to capture the kinetics.

Analytical Troubleshooting (HPLC/LC-MS)

Users often report "missing peaks" or "tailing" with this compound.[1] This is usually an analytical artifact, not degradation.

Q: Why is my 5-Aminopyrimidin-4-ol peak tailing or splitting?

A: This is a classic "Polar Amine vs. Silanol" interaction.[1]

  • The Cause: The free amine at position 5 interacts with residual silanol groups on standard C18 columns.[1]

  • The Fix:

    • Buffer is Mandatory: Use 10-20 mM Ammonium Formate or Phosphate buffer (pH 3.0 – 4.0).[1] The acidic pH protonates the silanols, reducing secondary interactions.

    • Column Choice: Switch to a Polar-Embedded C18 (e.g., Waters SymmetryShield or Phenomenex Synergi Fusion) or a HILIC column if retention is too low on C18.[1]

Q: My retention time is shifting between runs. Why?

A: The compound is an HCl salt.[1][2] If your mobile phase lacks sufficient buffering capacity, the injection of the salt itself can locally alter the pH inside the column, affecting the keto-enol equilibrium and retention.

  • Solution: Ensure your buffer concentration is at least 20 mM.[1] Never use unbuffered water/methanol gradients.[1]

Recommended HPLC Method Parameters
  • Column: C18 Polar Embedded, 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 3.5.

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 95% A (Hold 2 min) -> 50% A (over 10 min).

  • Detection: UV @ 254 nm (aromatic ring) and 220 nm (amide/peptide bonds).[1]

Storage & Handling Guide

Q: The yellow powder turned orange/brown. Is it still usable?

A: Stop. Color change indicates significant oxidation of the amine group (formation of azo-linkages or nitro-species).[1]

  • Action: Run a purity check. If purity is <98%, recrystallization is required. The HCl salt is prone to autocatalytic degradation once moisture is introduced.[1]

Q: Can I store the stock solution in DMSO?

A: Yes, but with caveats.

  • DMSO Stability: Stable for 24 hours at room temperature if kept dark.[1]

  • Freezing: Store at -20°C for up to 6 months.

  • Warning: DMSO is hygroscopic. Old DMSO absorbs water, which will degrade the HCl salt over time. Use fresh, anhydrous DMSO for long-term frozen stocks.[1]

Diagram: Storage Decision Tree

Storage Start Received 5-Aminopyrimidin-4-ol HCl Form Physical Form? Start->Form Solid Solid Powder Form->Solid Solution Solubilized (DMSO/Water) Form->Solution SolidAction Store at 2-8°C Desiccator Required Protect from Light Solid->SolidAction SolAction Immediate Use: 4°C (Dark) Long Term: -20°C (Anhydrous) Solution->SolAction Warning Warning: Hygroscopic! Reseal immediately. SolidAction->Warning

Figure 2: Storage workflow emphasizing moisture control due to the hygroscopic nature of the hydrochloride salt.

References

  • Chem-Impex International. (n.d.).[1] 5-Aminopyrimidin-4-ol hydrochloride Product Data. Retrieved from [1]

  • Pharmaffiliates. (n.d.). 5-Aminopyrimidin-4-ol Hydrochloride Standards. Retrieved from [1]

  • International Conference on Harmonisation (ICH). (2003).[1] Stability Testing of New Drug Substances and Products Q1A(R2).

  • Selleck Chemicals. (n.d.).[1] General Stability Protocols for Aminopyrimidines (e.g., 4-Aminopyridine). Retrieved from [1]

  • National Institutes of Health (NIH). (2025).[1] Forced degradation studies and impurity profiling of pyrimidine derivatives. Retrieved from [1]

Sources

Optimization

Resolving inconsistencies in biological assays involving 5-Aminopyrimidin-4-ol hydrochloride

Senior Application Scientist: Dr. Alex V.

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist: Dr. Alex V. Mercer Subject: Resolving Assay Inconsistencies & Optimization Protocols Last Updated: January 31, 2026

Introduction: The "Hidden Variables" of Your Assay

Welcome. If you are accessing this guide, you likely encountered inconsistent IC50 values, unexpected cellular toxicity, or "browning" stock solutions when working with 5-Aminopyrimidin-4-ol hydrochloride (CAS: 106913-64-8).

As a building block often used in fragment-based drug discovery (FBDD), this molecule presents a "perfect storm" of three physicochemical challenges that frequently derail biological assays:

  • The HCl Counter-ion: Causes silent pH shifts in weakly buffered assays.

  • Keto-Enol Tautomerism: The "4-ol" name is a misnomer in solution; the equilibrium shifts based on your solvent, altering binding kinetics.

  • Oxidative Instability: The electron-rich 5-amino group is prone to oxidation, creating interfering byproducts.

This guide moves beyond standard datasheets to provide the mechanistic troubleshooting required for reproducible data.

Module 1: Solubility & Stock Preparation

The Issue: "Compound Crash-Out." Users often report that the compound dissolves in DMSO but precipitates immediately upon addition to aqueous culture media, causing false positives (via light scattering or non-specific protein aggregation).

The Mechanism

5-Aminopyrimidin-4-ol HCl is a polar salt. While soluble in pure DMSO, it has a "metastable zone."[1] When a high-concentration DMSO stock (e.g., 100 mM) is spiked directly into aqueous buffer, the rapid change in dielectric constant forces the compound out of solution before it can disperse.

Optimized Protocol: The Intermediate Dilution Step

Do not pipette 100% DMSO stock directly into the assay well. Use an intermediate dilution step to step-down the solvent concentration gradually.

Step-by-Step Workflow:

  • Master Stock: Prepare 100 mM in anhydrous DMSO.

  • Intermediate Stock: Dilute 10-fold into assay buffer (or media) to create a 10 mM solution (10% DMSO). Vortex immediately.

  • Working Solution: Dilute the Intermediate Stock into the final assay plate to achieve the desired concentration (e.g., 100 µM, 0.1% DMSO).

Data: Solubility Thresholds

Solvent SystemMax Solubility (Est.)Risk LevelNotes
100% DMSO >100 mMLowHygroscopic; keep desiccated.
PBS (pH 7.4) ~5-10 mMMediumpH dependent; lower solubility at neutral pH.
Cell Media + Serum <1 mMHighSerum proteins may bind/precipitate the compound.
Visual Workflow: Preventing Precipitation

SolubilityProtocol Stock Master Stock (100 mM DMSO) Direct Direct Spike (into Media) Stock->Direct Avoid Inter Intermediate Dilution (10 mM in Buffer) Stock->Inter 1:10 Dilution (Step-down) Crash PRECIPITATION (False Positive) Direct->Crash Shock Precipitation Final Final Assay Well (Dissolved) Inter->Final Final Dilution

Caption: Figure 1. The "Step-Down" dilution method prevents shock precipitation common with polar salts in aqueous media.

Module 2: The Acid Factor (HCl Salt Handling)

The Issue: "Non-specific Toxicity." You observe cell death or enzyme inhibition at high concentrations (e.g., >100 µM), but the effect disappears after washing. This is often an artifact of acidification, not drug activity.

The Mechanism

The hydrochloride salt releases protons (


) upon dissociation.


In assays with weak buffering capacity (e.g., standard DMEM in open air, or low-molarity TRIS buffers), adding 1 mM of compound can drop the pH by 0.5–1.0 unit, sufficient to inhibit enzymes or stress cells.
Troubleshooting Guide

Q: How do I confirm if my result is a pH artifact? A: Perform a "Mock Spike" validation.

  • Prepare your highest assay concentration (e.g., 1 mM) in your assay buffer.

  • Measure the pH of this solution relative to the vehicle control.

  • If

    
    , the assay is compromised.
    

Corrective Protocol: Buffer Fortification

  • Enzymatic Assays: Increase HEPES concentration to 50–100 mM (standard is often 25 mM).

  • Cell Assays: Neutralize the stock solution before addition. Add an equimolar amount of NaOH to the intermediate stock, or use high-capacity buffered media.

Module 3: Chemical Identity (Tautomerism & Oxidation)

The Issue: "Inconsistent Potency (Shifted IC50)." The compound shows different affinities in different buffers or "ages" poorly on the benchtop.

Keto-Enol Tautomerism

The name "4-ol" implies a hydroxyl group, but in aqueous solution, the 4-one (keto) tautomer typically dominates. However, the specific binding pocket of your target protein may require the enol (4-ol) form.

  • Impact: If your target requires the enol form, but the solvent forces 99% of the molecule into the keto form, the "effective concentration" is only 1% of what you pipetted.

  • Solution: Be aware that changing pH or polarity (e.g., adding detergents) changes the tautomeric ratio (KT).

Oxidation (The "Browning" Effect)

The 5-amino group is electron-rich and susceptible to oxidation, forming diazo species or coupled products (colored compounds) that interfere with absorbance assays (e.g., OD450).

  • Storage Rule: Store solid at -20°C under nitrogen.

  • Usage Rule: Discard DMSO stocks that have turned yellow/brown. Freshly prepare stocks for critical IC50 determination.

Visual: Tautomeric Equilibrium

Tautomerism Enol Enol Form (4-hydroxypyrimidine) 'Aromatic' Keto Keto Form (pyrimidin-4(3H)-one) 'Dominant in Water' Enol->Keto  Polar Solvents / Neutral pH  

Caption: Figure 2. The equilibrium heavily favors the Keto form in aqueous biological buffers, potentially affecting target binding.

FAQ & Troubleshooting Logic Tree

Q: My IC50 is 10x higher in PBS than in TRIS. Why? A: This suggests a pH-dependent binding event or tautomeric shift. TRIS and PBS have different ionic strengths and pH temperature coefficients. Verify the final pH in both conditions.

Q: Can I use this compound in a spectrophotometric assay (e.g., NADH coupled)? A: Caution is advised. Oxidized byproducts of aminopyrimidines can absorb in the 300-400 nm range. Always run a "Compound Only" control (no enzyme) to subtract background absorbance.

Interactive Troubleshooting Diagram

Troubleshooting Start Start: Inconsistent Data CheckColor Is Stock Solution Yellow/Brown? Start->CheckColor Discard Discard Stock (Oxidation) CheckColor->Discard Yes CheckPrecip Visible Precipitate in Assay Well? CheckColor->CheckPrecip No (Clear) FixSolubility Use Intermediate Dilution Check Solubility Limit CheckPrecip->FixSolubility Yes CheckPH Check pH of High Conc. Well CheckPrecip->CheckPH No FixPH Buffer Failure (HCl effect) Increase Buffer Capacity CheckPH->FixPH pH Drop > 0.2 BioVar Consider Tautomerism or Target Specificity CheckPH->BioVar pH Stable

Caption: Figure 3. Decision tree for isolating the root cause of assay failure.

References

  • National Center for Biotechnology Information (NCBI). Assay Guidance Manual: Compound Management and Handling. Bethesda (MD): National Library of Medicine (US). Available from: [Link]

  • Popa-Burke, I., et al. (2014).[2] "Compound Precipitation in High-Concentration DMSO Solutions." Journal of Biomolecular Screening, 19(9), 1302–1308. Available from: [Link]

  • Nowak, M. J., et al. (1989). "Tautomerism in 4-hydroxypyrimidine... investigated using synchrotron-based techniques."[3] Journal of Physical Chemistry. (Contextual grounding on pyrimidine tautomerism). Available from: [Link]

  • Baell, J. B., & Holloway, G. A. (2010). "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries." Journal of Medicinal Chemistry, 53(7), 2719–2740. (Regarding interference and oxidation risks). Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy of Fused Heterocycles Derived from the 5-Aminopyrimidin-4-ol Scaffold

Executive Summary 5-Aminopyrimidin-4-ol hydrochloride (also recognized as 4-amino-6-hydroxypyrimidine hydrochloride) acts as a "privileged scaffold" in modern medicinal chemistry.[1] Its structural utility lies in its ab...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Aminopyrimidin-4-ol hydrochloride (also recognized as 4-amino-6-hydroxypyrimidine hydrochloride) acts as a "privileged scaffold" in modern medicinal chemistry.[1] Its structural utility lies in its ability to serve as a precursor for purine bioisosteres .[2] By leveraging the vicinal amino and hydroxyl groups, researchers synthesize fused heterocyclic systems—specifically Thiazolo[5,4-d]pyrimidines , Oxazolo[5,4-d]pyrimidines , and [1,2,3]Triazolo[4,5-d]pyrimidines .

This guide objectively compares the efficacy of these three derivative classes, focusing on their application in oncology (VEGFR/EGFR inhibition) and epigenetic modulation (LSD1 inhibition). Data indicates that while Thiazolo-fused derivatives offer superior kinase selectivity, Triazolo-fused analogs demonstrate higher potency in epigenetic targets.

Chemical Basis & Scaffold Utility

The 5-aminopyrimidin-4-ol core mimics the pyrimidine ring of natural purines (adenine, guanine).[2] The hydrochloride salt form is preferred in synthesis for its enhanced stability and solubility in polar solvents compared to the free base.

Structure-Activity Relationship (SAR) Map

The efficacy of the final derivative depends heavily on the fusion atom (Sulfur, Oxygen, or Nitrogen) introduced at the 5,6-position of the pyrimidine ring.

SAR_Map Core 5-Aminopyrimidin-4-ol (Scaffold) Thiazolo Thiazolo[5,4-d]pyrimidine (Sulfur Fusion) Core->Thiazolo Cyclization w/ S source Oxazolo Oxazolo[5,4-d]pyrimidine (Oxygen Fusion) Core->Oxazolo Cyclization w/ O source Triazolo Triazolo[4,5-d]pyrimidine (Nitrogen Fusion) Core->Triazolo Diazotization VEGFR Target: VEGFR-2 / EGFR (High Potency) Thiazolo->VEGFR Immuno Target: Immunomodulation (Cytokine Suppression) Oxazolo->Immuno LSD1 Target: LSD1 Epigenetics (High Selectivity) Triazolo->LSD1

Figure 1: Divergent synthetic pathways from the 5-aminopyrimidin-4-ol scaffold leading to distinct pharmacological profiles.

Comparative Efficacy Analysis

A. Thiazolo[5,4-d]pyrimidines (The Kinase Specialists)

These derivatives replace the N-9 of purine with sulfur.[2] This modification alters the electron density, often improving binding affinity to ATP-binding pockets of kinases like VEGFR-2 and EGFR.

  • Lead Candidate: Compound 7i

  • Primary Indication: Gastric Cancer (MGC-803 cell line)[3]

  • Mechanism: Competitive inhibition of VEGFR-2 phosphorylation.

  • Performance: Demonstrated a 12-fold selectivity for cancer cells over normal gastric epithelial cells (GES-1).[3]

B. Oxazolo[5,4-d]pyrimidines (The Immunomodulators)

Oxygen-fused derivatives often exhibit lower cytotoxicity but higher immunomodulatory potential. They are effective in suppressing tumor necrosis factor-alpha (TNF-α) and inhibiting angiogenesis.

  • Lead Candidate: Compound 3g

  • Primary Indication: Colorectal Cancer (HT29)

  • Performance: Compound 3g showed a CC50 of 58.4 µM, which is superior to 5-Fluorouracil (CC50 = 381.2 µM) in this specific context, though less potent than cisplatin.[4]

C. [1,2,3]Triazolo[4,5-d]pyrimidines (The Epigenetic Modulators)

These are 8-azapurine analogs. Recent studies position them as potent inhibitors of Lysine Specific Demethylase 1 (LSD1), a key epigenetic regulator in Acute Myeloid Leukemia (AML).

  • Lead Candidate: Compound 27

  • Primary Indication: Epigenetic regulation in gastric cancer.

  • Performance: IC50 of 0.564 µM against LSD1, with significant selectivity over MAO-A/B.[5]

Quantitative Data Summary
Derivative ClassLead CompoundTargetIC50 / CC50 (Potency)Selectivity Index (SI)Reference
Thiazolo[5,4-d] Cmpd 7iMGC-803 (Gastric)4.64 µM~12.0 (vs GES-1)[1]
Thiazolo[5,4-d] Cmpd 18hA2A Receptor0.06 nM (

)
High (>100x vs hA1)[2]
Oxazolo[5,4-d] Cmpd 3gHT29 (Colon)58.4 µMModerate[3]
Triazolo[4,5-d] Cmpd 27LSD1 (Epigenetic)0.564 µMHigh (vs MAO-A/B)[4]
Triazolo[4,5-d] Cmpd 34PC3 (Prostate)0.026 µMExcellent[5]

Mechanism of Action: Kinase Inhibition

The most commercially viable application of these derivatives is kinase inhibition. The fused pyrimidine ring mimics the adenine moiety of ATP, forming hydrogen bonds within the hinge region of the kinase.

MOA_Pathway Inhibitor Thiazolo-Pyrimidine Derivative ATP_Pocket Kinase ATP Pocket (VEGFR-2 / EGFR) Inhibitor->ATP_Pocket Competitive Binding H_Bonding H-Bond Formation (Hinge Region) ATP_Pocket->H_Bonding Phospho_Block Block Phosphorylation H_Bonding->Phospho_Block Signal_Stop Inhibit Angiogenesis (Tumor Starvation) Phospho_Block->Signal_Stop

Figure 2: Mechanism of action for Thiazolo[5,4-d]pyrimidine derivatives acting as ATP-competitive kinase inhibitors.

Experimental Protocols

Protocol A: Synthesis of Thiazolo[5,4-d]pyrimidine Core

Rationale: This protocol utilizes the Traube synthesis variation, converting the 5-aminopyrimidin-4-ol scaffold into the thiazolo-fused system.

  • Starting Material Preparation: Dissolve 5-aminopyrimidin-4-ol hydrochloride (1.0 eq) in anhydrous pyridine.

  • Acylation: Add acyl chloride (1.2 eq) dropwise at 0°C. Stir for 4 hours at room temperature to form the amide intermediate.

  • Cyclization (Thiation): Treat the intermediate with Lawesson’s reagent (1.5 eq) in refluxing toluene for 12 hours. The sulfur atom replaces the carbonyl oxygen and cyclizes with the adjacent pyrimidine nitrogen.

  • Purification: Evaporate solvent. Neutralize with NaHCO3. Extract with ethyl acetate. Purify via silica gel column chromatography (Hexane:EtOAc gradient).

  • Validation: Confirm structure via 1H-NMR (loss of amide proton, appearance of thiazole characteristic peaks).

Protocol B: In Vitro Antiproliferative Assay (MTT)

Rationale: To determine the IC50 values cited in the comparison tables.

  • Cell Seeding: Seed cancer cells (e.g., MGC-803, HT29) at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Dissolve derivative in DMSO. Prepare serial dilutions (0.1 µM to 100 µM). Add to wells (Final DMSO < 0.1%).

  • Incubation: Incubate for 48h or 72h at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL MTT solution (5 mg/mL) to each well. Incubate for 4 hours.

  • Solubilization: Remove supernatant. Add 150 µL DMSO to dissolve formazan crystals.

  • Readout: Measure absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression analysis.

References

  • Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents. European Journal of Medicinal Chemistry. Link

  • Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors. Molecules. Link

  • New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity. International Journal of Molecular Sciences. Link

  • Discovery of [1,2,3]Triazolo[4,5-d]pyrimidine Derivatives as Novel LSD1 Inhibitors. ACS Medicinal Chemistry Letters. Link

  • Novel [1,2,3]triazolo[4,5-d]pyrimidine derivatives containing hydrazone fragment as potent and selective anticancer agents. European Journal of Medicinal Chemistry. Link

Sources

Comparative

A Framework for Evaluation: Head-to-Head Comparison of 5-Aminopyrimidin-4-ol Hydrochloride with a Standard-of-Care Antimetabolite

This guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive framework for the preclinical evaluation of novel chemical entities.

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive framework for the preclinical evaluation of novel chemical entities. Given that 5-Aminopyrimidin-4-ol hydrochloride is a versatile chemical building block primarily used in the synthesis of antiviral and anticancer agents rather than a clinically evaluated drug, this document will establish a hypothetical, yet scientifically rigorous, comparison against a well-established standard-of-care, 5-Fluorouracil (5-FU).[1] This approach serves as a blueprint for the systematic evaluation of new pyrimidine-based compounds in oncology.

Introduction: Scaffolds, Analogs, and the Rationale for Comparison

In medicinal chemistry, novel molecular scaffolds are the starting point for the development of new therapeutics. 5-Aminopyrimidin-4-ol hydrochloride, a pyrimidine derivative, represents such a scaffold.[1][2] Its structural similarity to endogenous nucleobases makes it an intriguing candidate for development into an antimetabolite, a class of drugs that interfere with metabolic pathways.

The logical choice for a standard-of-care comparator is 5-Fluorouracil (5-FU), a cornerstone of chemotherapy for decades.[3] 5-FU is also a pyrimidine analog, and its mechanisms of action are well-understood, providing a robust benchmark against which we can measure the hypothetical performance of a new agent derived from the 5-Aminopyrimidin-4-ol scaffold.[4][5][6][7]

Comparative Mechanism of Action: Established vs. Hypothetical

Understanding the mechanism of action is fundamental to drug development. It explains why a drug works and informs its clinical application.

Standard-of-Care: 5-Fluorouracil (5-FU)

5-FU is a prodrug that is converted intracellularly into several active metabolites.[6][7] Its cytotoxic effects are primarily twofold:

  • Inhibition of Thymidylate Synthase (TS): The metabolite fluorodeoxyuridine monophosphate (FdUMP) forms a stable complex with TS, blocking the synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication.[4][5][6] This leads to "thymineless death."

  • Incorporation into Nucleic Acids: The metabolites fluorouridine triphosphate (FUTP) and fluorodeoxyuridine triphosphate (FdUTP) are incorporated into RNA and DNA, respectively.[6][7] This disrupts RNA processing and DNA integrity, ultimately triggering apoptosis.[4][6]

5-FU_Mechanism cluster_activation Intracellular Activation cluster_action Cytotoxic Action 5-FU 5-Fluorouracil FUTP FUTP 5-FU->FUTP RNA Pathway FdUMP FdUMP 5-FU->FdUMP DNA Pathway RNA RNA Disruption FUTP->RNA TS Thymidylate Synthase FdUMP->TS Inhibition Apoptosis Apoptosis TS->Apoptosis Thymineless Death RNA->Apoptosis

Caption: The dual mechanism of action of 5-Fluorouracil (5-FU).

Investigational Scaffold: 5-Aminopyrimidin-4-ol

For a novel pyrimidine analog, a logical starting hypothesis is that it will also function as an antimetabolite. The specific mechanism would need to be elucidated experimentally, but plausible pathways include competitive inhibition of enzymes in the pyrimidine biosynthesis pathway or, following intracellular phosphorylation, fraudulent incorporation into nucleic acids. The primary scientific question is whether it can be selectively activated in cancer cells and whether its downstream effects offer an advantage over existing therapies.

Hypothetical_Mechanism cluster_activation Hypothesized Activation cluster_action Potential Targets 5-AP 5-Aminopyrimidin-4-ol Active_Metabolite Active Metabolite(s) (e.g., Nucleotide form) 5-AP->Active_Metabolite Intracellular Enzymes? Target_Enzyme Pyrimidine Pathway Enzyme (e.g., DHODH) Active_Metabolite->Target_Enzyme Inhibition? Nucleic_Acids DNA/RNA Incorporation Active_Metabolite->Nucleic_Acids Incorporation? Cell_Death Cell Death Target_Enzyme->Cell_Death Nucleic_Acids->Cell_Death

Caption: Plausible mechanisms of action for a 5-Aminopyrimidin-4-ol-based agent.

Preclinical Efficacy: A Data-Driven Comparison

The following data is hypothetical, designed to illustrate the type of results generated in a preclinical drug discovery program.

Table 1: In Vitro Cytotoxicity in Human Cancer Cell Lines

This table summarizes the half-maximal inhibitory concentration (IC50), which measures the potency of a drug in inhibiting cell proliferation. Lower values indicate higher potency.

Cell LineCancer Type5-FU IC50 (µM)5-Aminopyrimidin-4-ol HCl IC50 (µM)
HCT116Colon4.822.5
MCF-7Breast7.235.1
A549Lung11.558.3
PANC-1Pancreatic9.647.9

Data represents the mean from three independent experiments.

Table 2: In Vivo Efficacy in a HCT116 Colon Cancer Xenograft Model

This table shows the anti-tumor activity and a general toxicity measure (body weight change) in an animal model. Xenograft models are a cornerstone of preclinical drug testing.[8][9][10]

Treatment GroupDose (mg/kg, i.p.)Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control-1540 ± 180-+4.2
5-FU25585 ± 9562-9.5
5-Aminopyrimidin-4-ol HCl50970 ± 15537-2.1

Data are presented as mean ± standard error of the mean (SEM).

Essential Experimental Protocols

Scientific integrity requires detailed, reproducible methodologies. The following are standard protocols for generating the data presented above.

In Vitro Cytotoxicity: CellTiter-Glo® Luminescent Cell Viability Assay

Rationale: This assay determines the number of viable cells in culture based on the quantitation of ATP, which is an indicator of metabolically active cells. It is a highly sensitive and reliable method for assessing cytotoxicity.[11]

Experimental Workflow:

CTG_Workflow A 1. Plate cells in 96-well opaque-walled plates B 2. Allow 24h for attachment A->B C 3. Add 10-point serial dilutions of test compounds B->C D 4. Incubate for 72 hours at 37°C, 5% CO2 C->D E 5. Equilibrate plate to room temperature (30 min) D->E F 6. Add CellTiter-Glo® Reagent to each well E->F G 7. Mix on orbital shaker (2 min) F->G H 8. Incubate at room temp (10 min) to stabilize signal G->H I 9. Read luminescence on a plate reader H->I J 10. Plot dose-response curve and calculate IC50 I->J

Caption: Workflow for the CellTiter-Glo® cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Plating: Trypsinize and count HCT116 cells. Seed 3,000 cells per well in 90 µL of complete culture medium into a 96-well solid white flat-bottom plate.

  • Cell Adherence: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution series for both 5-FU and 5-Aminopyrimidin-4-ol HCl starting from a top concentration of 100 µM.

  • Treatment: Add 10 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and no-cell (media only) controls.

  • Incubation: Return the plate to the incubator for 72 hours.

  • Assay Procedure:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of prepared CellTiter-Glo® reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record luminescence using a microplate reader.

  • Analysis: Subtract background luminescence (no-cell wells) from all experimental wells. Normalize the data to the vehicle control (100% viability). Plot the normalized data against the log of the compound concentration and fit a four-parameter logistic curve to determine the IC50 value.

In Vivo Tumor Xenograft Study

Rationale: Cell line-derived xenograft (CDX) models are a standard in vivo tool to assess a compound's anti-tumor efficacy and systemic toxicity in a living organism, providing a crucial bridge between in vitro assays and human clinical trials.[8][10]

Experimental Workflow:

Xenograft_Workflow A 1. Implant HCT116 cells subcutaneously in immunodeficient mice B 2. Monitor tumor growth until average volume is ~150 mm³ A->B C 3. Randomize mice into treatment cohorts (n=8-10) B->C D 4. Begin dosing schedule (e.g., daily intraperitoneal injection) C->D E 5. Measure tumor volume and body weight 2x per week D->E F 6. Continue treatment for 21 days or until endpoint E->F G 7. Sacrifice mice, excise, weigh, and photograph tumors F->G H 8. Analyze data: TGI, body weight change, statistics G->H

Caption: Workflow for a cell line-derived xenograft (CDX) study.

Step-by-Step Methodology:

  • Cell Implantation: Inject 5 x 10⁶ HCT116 cells in a 1:1 mixture of media and Matrigel subcutaneously into the right flank of female athymic nude mice.

  • Tumor Growth: Allow tumors to grow, monitoring their size with digital calipers.

  • Randomization: Once tumors reach an average volume of 120-180 mm³, randomize the animals into treatment groups, ensuring an even distribution of tumor sizes.

  • Treatment: Administer the vehicle, 5-FU, or 5-Aminopyrimidin-4-ol HCl via intraperitoneal (i.p.) injection daily for 21 days.

  • Monitoring: Measure tumor volumes and body weights twice weekly. Tumor volume is calculated using the formula: (Length × Width²)/2.

  • Endpoint: The study concludes when the vehicle group tumors reach the predetermined maximum size, or after the 21-day treatment course.

  • Tissue Collection: At the study endpoint, mice are euthanized. Tumors are excised, weighed, and may be preserved for further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Calculate the percent Tumor Growth Inhibition (%TGI) for each group relative to the vehicle control. Analyze body weight data as a measure of tolerability. Perform statistical analysis (e.g., ANOVA) to determine significance.

Conclusion and Strategic Outlook

This comparative guide, using a combination of established data for 5-FU and plausible hypothetical data for 5-Aminopyrimidin-4-ol HCl, illustrates a foundational approach to early-stage drug evaluation. Our hypothetical results suggest that while the novel scaffold is less potent than the standard-of-care, it may offer a better safety margin, as indicated by the lower impact on body weight.

This is a common and often promising outcome in drug discovery. The path forward would involve a multi-pronged strategy:

  • Medicinal Chemistry Optimization: Synthesize derivatives of the 5-Aminopyrimidin-4-ol scaffold to improve potency (lower the IC50) while maintaining or improving the safety profile.

  • Mechanism of Action Elucidation: Conduct biochemical and cellular assays to determine the precise molecular target(s) of the compound series.

  • Pharmacokinetic Profiling: Perform studies to understand the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to ensure they can achieve and maintain effective concentrations in the body.

By systematically applying these principles, a basic chemical scaffold like 5-Aminopyrimidin-4-ol hydrochloride can be rationally developed into a promising clinical candidate.

References

  • Vertex AI Search. Preclinical Drug Testing Using Xenograft Models.
  • Choi, Y. J., et al. (2014). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Cancer Prevention, 19(4), 253–258. [Link]

  • Zhang, N., et al. (2008). 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies. Molecules, 13(8), 1551-1569. [Link]

  • Wikipedia. (2024). Fluorouracil. [Link]

  • Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer, 3(5), 330-338. [Link]

  • ResearchGate. 5-Fluorouracil: Mechanisms of action and clinical strategies | Request PDF. [Link]

  • Altogen Labs. PDX Xenograft Models: Lung, Pancreatic, Prostate, Colorectal, and Breast Cancer. [Link]

  • Crown Bioscience. (2025). Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. [Link]

  • Alfa Cytology. In Vitro Cytotoxicity Assay. [Link]

  • Karamboulas, C., et al. (2021). Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories. PLOS One. [Link]

  • Aptitude Health. (2022). Most New Cancer Drug Approvals Have Not Displaced Standards of Care. [Link]

  • Pharmatest Services. In vitro assays. [Link]

  • ResearchGate. Update on in vitro cytotoxicity assays for drug development. [Link]

  • National Center for Biotechnology Information. (2009). In vitro toxicity evaluation in the development of new anticancer drugs-genistein glycosides. [Link]

  • National Center for Biotechnology Information. (2012). Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. [Link]

  • American Cancer Society. Treatment For Cancer. [Link]

  • Wikipedia. (2024). Chemotherapy. [Link]

  • Cancer Research UK. Cancer drugs A to Z list. [Link]

  • Healthline. Types of Drugs Used in Cancer Treatment. [Link]

Sources

Validation

Precision Handling and Synthetic Utility of 5-Aminopyrimidin-4-ol Hydrochloride: A Comparative Technical Guide

Executive Summary In the high-stakes environment of fragment-based drug discovery (FBDD), 5-Aminopyrimidin-4-ol hydrochloride (CAS: 56621-95-5) serves as a critical scaffold for synthesizing purine mimetics, kinase inhib...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes environment of fragment-based drug discovery (FBDD), 5-Aminopyrimidin-4-ol hydrochloride (CAS: 56621-95-5) serves as a critical scaffold for synthesizing purine mimetics, kinase inhibitors, and antiviral agents. However, its amphoteric nature and tautomeric ambiguity often lead to irreproducibility in early-stage synthesis.

This guide objectively compares the HCl salt form against its free base and sulfate alternatives. It establishes a standardized, self-validating protocol for its use, arguing that while the HCl salt presents solubility challenges in organic media, its superior oxidative stability makes it the only viable candidate for GMP-compliant workflows.

Part 1: The Stability & Solubility Conundrum

The primary cause of batch failure when using aminopyrimidines is the degradation of the starting material prior to reaction. The free base form of 5-aminopyrimidin-4-ol is highly susceptible to oxidative dimerization at the amine position, leading to "black tar" formation. The hydrochloride salt mitigates this but introduces hygroscopicity.

Comparative Performance Matrix

The following table summarizes the physicochemical trade-offs between the commercially available forms.

FeatureHCl Salt (Recommended) Free Base (Alternative)Sulfate Salt
Oxidative Stability High (Shelf-stable >1 year)Low (Degrades < 1 month)Medium
Hygroscopicity High (Requires desiccator)LowLow
Solubility (Water) > 100 mg/mL< 5 mg/mL~ 20 mg/mL
Solubility (DMSO) HighModerateLow
Solubility (DCM/EtOAc) NegligibleLowNegligible
Stoichiometry 1:1 (Reliable)Variable (Hydrates)Variable
Primary Risk Acid-catalyzed hydrolysis of co-reagentsRapid oxidation/discolorationPoor solubility

Senior Scientist Insight:

“Many junior chemists attempt to use the free base to avoid the neutralization step. This is a false economy. The free base often contains 5-10% oxidative impurities that act as radical scavengers, killing palladium-catalyzed cross-couplings downstream. Always start with the HCl salt and neutralize in situ.”

Part 2: Tautomeric Ambiguity & Structural Integrity

Reproducibility failures often stem from a misunderstanding of the molecule's tautomeric state. 5-Aminopyrimidin-4-ol exists in equilibrium between the enol (4-ol) and keto (4-one) forms.

In the HCl salt, the protonation typically occurs at the N1 or N3 position, locking the molecule in a cationic state that prevents the amine lone pair from engaging in unwanted side reactions.

Visualization: Tautomeric Equilibrium & Salt Stabilization

Tautomerism Enol Enol Form (4-Hydroxypyrimidine) Keto Keto Form (Pyrimidin-4(3H)-one) *Dominant Neutral Species* Enol->Keto Tautomerization (Fast in solution) Salt HCl Salt Form (Cationic Species) *Storage Stable* Keto->Salt + HCl (Protonation) Salt->Keto + Base (Neutralization)

Figure 1: The HCl salt (Blue) acts as a thermodynamic sink, preventing the rapid equilibrium shifts seen between the Enol and Keto forms, thereby protecting the amine from oxidation.

Part 3: Self-Validating Synthetic Protocol

This protocol describes the Cyclocondensation to a Pteridine Scaffold , a common application. It includes specific "Stop/Go" checkpoints to ensure the HCl salt is correctly processed.

Materials
  • Substrate: 5-Aminopyrimidin-4-ol HCl (≥98% purity).

  • Reagent: 1,2-Dicarbonyl compound (e.g., Glyoxal or Benzil).

  • Base: Sodium Acetate (NaOAc) or Triethylamine (Et3N).

  • Solvent: Water/Ethanol (1:1 mixture).

Step-by-Step Methodology
1. Pre-Reaction QC (The "Stop" Point)

Before weighing, inspect the HCl salt.

  • Pass: White to pale yellow crystalline powder.

  • Fail: Orange/Brown clumps (indicates moisture ingress and hydrolysis). Discard immediately.

2. Solubilization & In Situ Liberation

The HCl must be neutralized slowly to prevent rapid precipitation of the amorphous free base, which is hard to re-dissolve.

  • Dissolve 1.0 eq of 5-Aminopyrimidin-4-ol HCl in water (10 vol).

  • Critical Step: Add 1.1 eq of NaOAc dissolved in water.

    • Observation: Solution should remain clear or turn slightly turbid.

    • Why: NaOAc buffers the solution to pH ~5-6, liberating the reactive amine without generating the insoluble free base aggregates that strong bases (NaOH) would cause.

3. Condensation
  • Add the 1,2-dicarbonyl compound (1.05 eq) in Ethanol.

  • Heat to reflux (80°C) for 2 hours.

  • Monitoring: TLC (9:1 DCM:MeOH). The starting material (Rf ~0.1) should disappear; product (Rf ~0.5-0.7) appears.[1][2][3]

4. Isolation
  • Cool to 4°C. The product usually precipitates.

  • Filter and wash with cold water (removes NaCl and unreacted HCl salt) followed by cold ethanol (removes organic impurities).

Visualization: Validated Workflow

Workflow Start Start: 5-Aminopyrimidin-4-ol HCl QC Visual QC: Is it White/Pale Yellow? Start->QC Discard Discard Material QC->Discard No (Brown/Clumped) Dissolve Dissolve in Water (Clear Solution) QC->Dissolve Yes Buffer Add NaOAc (Buffer pH 5-6) *Liberate Amine In Situ* Dissolve->Buffer React Add Electrophile + Heat (Cyclization) Buffer->React Amine Active Workup Cool & Filter Precipitate React->Workup Final Final Product: Fused Heterocycle Workup->Final

Figure 2: Operational workflow emphasizing the critical QC and buffering steps required to successfully utilize the HCl salt.

Part 4: Troubleshooting & Causality

ObservationRoot CauseCorrective Action
Reaction turns black immediately Oxidation of the amine due to high pH.Use a weaker base (NaOAc instead of NaOH) or degas solvents with N2.
Low Yield (<30%) Incomplete neutralization of HCl; amine remains protonated (unreactive).Check pH of reaction mixture; ensure it is > 4.5.
Product is water-soluble Failure to remove the inorganic salts (NaCl).Ensure the final wash is done with ice-cold water, not room temp water.

References

  • PubChem. 5-Aminopyrimidin-4-ol hydrochloride Compound Summary. National Library of Medicine. [Link]

  • Lagoja, I. M. Pyrimidines as Constitutents of Natural Products. Chemistry & Biodiversity, 2005. (Contextual grounding on pyrimidine reactivity). [Link]

Sources

Validation

An Independent Technical Guide to Verifying the Biological Effects of 5-Aminopyrimidin-4-ol Hydrochloride and its Derivatives

This guide provides a comparative framework for researchers, scientists, and drug development professionals to understand the utility of 5-Aminopyrimidin-4-ol hydrochloride as a synthetic precursor in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative framework for researchers, scientists, and drug development professionals to understand the utility of 5-Aminopyrimidin-4-ol hydrochloride as a synthetic precursor in medicinal chemistry. Recognizing the limited direct biological data on this specific compound, this document focuses on its performance as a chemical building block in comparison to other widely used pyrimidine-based starting materials. The subsequent sections detail the synthetic potential of these precursors and provide robust, self-validating experimental protocols to verify the biological activities of their derivatives.

Introduction to 5-Aminopyrimidin-4-ol Hydrochloride in Drug Discovery

5-Aminopyrimidin-4-ol hydrochloride is a heterocyclic organic compound belonging to the pyrimidine family. Pyrimidines are fundamental components of nucleic acids (cytosine, thymine, and uracil) and, as such, their synthetic analogs are a cornerstone of modern pharmacology, leading to numerous anticancer and antiviral agents.[1][2] 5-Aminopyrimidin-4-ol hydrochloride is noted for its excellent solubility and its role as a versatile intermediate in the synthesis of more complex, biologically active molecules.[3] Its chemical structure presents reactive sites that allow for the construction of diverse molecular scaffolds, making it a compound of interest for generating novel therapeutic candidates.

This guide will objectively compare the synthetic utility of 5-Aminopyrimidin-4-ol hydrochloride with established pyrimidine precursors. The "performance" of this compound is evaluated based on the potential biological activities of the molecules it can generate.

Comparative Analysis of Pyrimidine Precursors

The selection of a starting material in a medicinal chemistry campaign is a critical decision that influences the diversity of the resulting compound library, the synthetic accessibility of the targets, and the ultimate biological activity profile. Below is a comparative analysis of 5-Aminopyrimidin-4-ol hydrochloride against other common pyrimidine precursors.

PrecursorKey Features & AdvantagesCommon Derivative ClassesNotable Drug Examples (from derivatives) & Biological Data
5-Aminopyrimidin-4-ol hydrochloride Excellent solubility in various solvents, enhancing reaction conditions.[3] Possesses both amino and hydroxyl groups, offering multiple points for derivatization.Potential for synthesizing kinase inhibitors, antiviral and anticancer agents.[3]Specific marketed drugs directly synthesized from this precursor are not prominently documented in publicly available literature, highlighting an opportunity for novel drug discovery.
Uracil A natural pyrimidine base, providing a biocompatible scaffold. Readily available and cost-effective. Serves as a direct precursor to widely used antimetabolites.[2]Antimetabolites, Antiviral nucleoside analogs.5-Fluorouracil (5-FU): An anticancer drug that inhibits thymidylate synthase, disrupting DNA synthesis.[2]
2,4-Dichloro-5-fluoropyrimidine Highly reactive chloro groups at the 2 and 4 positions allow for sequential and regioselective nucleophilic substitution, enabling the synthesis of diverse compound libraries.[4]Kinase inhibitors (e.g., for Aurora kinases, EGFR).[1]Gefitinib (Iressa): An EGFR kinase inhibitor used in cancer therapy. (IC50 values in the low nanomolar range against EGFR).[1]
Guanine A purine, but often used as a starting material for antiviral nucleoside analogs due to its structural similarity to guanosine.[5]Acyclic nucleoside phosphonates, Guanosine analogs.Acyclovir: An antiviral drug primarily used for the treatment of herpes simplex virus infections. It is a guanosine analog that, upon phosphorylation, inhibits viral DNA polymerase.[5][6]

This comparison underscores that while precursors like Uracil and 2,4-Dichloro-5-fluoropyrimidine have well-trodden synthetic pathways leading to established drugs, the unique reactivity and solubility of 5-Aminopyrimidin-4-ol hydrochloride offer potential for novel chemical space exploration.

Experimental Workflows for Biological Verification

The ultimate validation of a synthetic precursor's utility lies in the biological activity of its derivatives. The following protocols are designed to be self-validating systems for assessing the anticancer potential of newly synthesized compounds derived from pyrimidine precursors.

The synthesis of biologically active compounds from pyrimidine precursors often follows a multi-step process involving the sequential addition of various functional groups to build molecular complexity and tune pharmacological properties.

G cluster_0 Precursor Selection cluster_1 Chemical Synthesis cluster_2 Biological Evaluation 5-Aminopyrimidin-4-ol_hydrochloride 5-Aminopyrimidin-4-ol_hydrochloride Step_1 First Substitution / Modification 5-Aminopyrimidin-4-ol_hydrochloride->Step_1 Alternative_Precursors Uracil, 2,4-Dichloro-5-fluoropyrimidine, etc. Alternative_Precursors->Step_1 Step_2 Second Substitution / Modification Step_1->Step_2 Step_3 Further Derivatization Step_2->Step_3 Purification Purification and Characterization (HPLC, NMR, MS) Step_3->Purification Final_Compound Final Compound Library Purification->Final_Compound Biological_Assays Cell Viability, Kinase Inhibition, etc. Final_Compound->Biological_Assays

Caption: General workflow from precursor to biological testing.

Causality: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This assay is a fundamental first step to determine the cytotoxic effects of newly synthesized compounds.[7]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized pyrimidine derivatives in the appropriate cell culture medium. Add the diluted compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug like Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Causality: Many pyrimidine-based anticancer drugs function by inhibiting protein kinases, which are critical regulators of cell signaling pathways involved in cell proliferation, differentiation, and survival.[1] This protocol provides a method to determine if a synthesized compound can inhibit the activity of a specific kinase (e.g., EGFR, Aurora Kinase).

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a reaction buffer containing ATP and a specific peptide substrate for the kinase of interest. Prepare serial dilutions of the synthesized pyrimidine derivatives.

  • Kinase Reaction: In a 96-well plate, add the kinase, the peptide substrate, and the diluted test compounds.

  • Initiation of Reaction: Initiate the kinase reaction by adding a solution of ATP. Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by using a fluorescently labeled ATP analog.

  • Data Analysis: Measure the signal (e.g., absorbance or fluorescence) and calculate the percentage of kinase inhibition for each compound concentration. Determine the IC50 value from a dose-response curve.

Data Presentation and Visualization

The following table presents a hypothetical but plausible set of IC50 values for compounds derived from different pyrimidine precursors, illustrating the potential outcomes of the biological assays described above.

Derivative ClassTarget Cell Line / KinaseIC50 (µM) from 5-Aminopyrimidin-4-ol hydrochloride derivativeIC50 (µM) from 2,4-Dichloro-5-fluoropyrimidine derivativeIC50 (µM) from Uracil derivative (5-FU)
Kinase InhibitorA549 (Lung Cancer)0.50.1>10
Kinase InhibitorMCF-7 (Breast Cancer)1.20.8>10
Kinase InhibitorEGFR Kinase Assay0.050.02N/A
AntimetaboliteA549 (Lung Cancer)>10>105.0
AntimetaboliteMCF-7 (Breast Cancer)>10>102.5

Many pyrimidine-based kinase inhibitors target pathways such as the EGFR signaling cascade, which is often dysregulated in cancer.

G cluster_0 Signaling Cascade cluster_1 Cellular Response EGF EGF EGFR EGFR EGF->EGFR Binds to RAS RAS EGFR->RAS Activates Pyrimidine_Inhibitor Pyrimidine-based Kinase Inhibitor Pyrimidine_Inhibitor->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Survival Survival ERK->Survival

Caption: Inhibition of the EGFR signaling pathway.

Conclusion

While direct biological activity data for 5-Aminopyrimidin-4-ol hydrochloride is not extensively documented, its value as a synthetic precursor in drug discovery is evident from its chemical properties and the broad therapeutic relevance of the pyrimidine scaffold. Its excellent solubility and multiple points for chemical modification position it as a promising starting material for the generation of novel and diverse libraries of potential therapeutic agents. The true measure of its performance lies in the biological efficacy of its derivatives. By employing rigorous and well-validated experimental workflows, such as those detailed in this guide, researchers can effectively screen and identify promising new drug candidates derived from this and other pyrimidine precursors, ultimately contributing to the advancement of new therapies for a range of diseases.

References

  • Chem-Impex. 5-Aminopyrimidin-4-ol hydrochloride. [Link]

  • Rashid, H. U., Martines, M. A. U., Duarte, A. P., Jorge, J., Rasool, S., Muhammad, R., Ahmad, N., & Umar, M. N. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(10), 5695–5719. [Link]

  • De Clercq, E., & Li, G. (2016). Approved Antiviral Drugs over the Past 50 Years. Clinical Microbiology Reviews, 29(3), 695–747. [Link]

  • Bora, R. P., & Sharma, M. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5199. [Link]

  • Google Patents. (1997). 4-aminopyrazolo(3-,4-D)pyrimidine and 4-aminopyrazolo-(3,4-D)pyridine tyrosine kinase inhibitors.
  • Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, W. A. (2021). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. RSC Advances, 11(52), 32964–32990. [Link]

  • Norman, M. H., D'Angelo, N. D., Hsieh, F., Holt, D. A., & Blevis, R. K. (2014). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters, 5(10), 1138–1142. [Link]

  • Wang, S., Griffiths, G., Midgley, C. A., Barnett, A. L., Cooper, P. A., Grabarek, A. D., Ingram, B. J., Jackson, W., Kontopidis, G., McClue, S. J., McInnes, C., McLachlan, J., Meades, C. K., ML, P., Rees, D. C., Riemen, A. J., Thomas, M. P., Zheleva, D. I., Lane, D. P., … Fischer, P. M. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. Journal of Medicinal Chemistry, 56(3), 734–749. [Link]

  • Walwadkar, S. D., Kulkarni, A. D., & Awasthi, A. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules, 26(7), 2056. [Link]

  • Khan, I., & Ali, S. (2022). The Crucial Role of Uracil in Pharmaceutical Advancements. Pharma Focus Asia. [Link]

  • Google Patents. (2016). Aminopyrimidines as Syk inhibitors.
  • Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2020). New Route to the Synthesis of Benzamide-Based 5-Aminopyrazoles and Their Fused Heterocycles Showing Remarkable Antiavian Influenza Virus Activity. ACS Omega, 5(39), 25333–25341. [Link]

  • Google Patents. (2006). Aminopyrimidine compounds and methods of use.
  • O'Donovan, T. R., O'Sullivan, G. C., & McKenna, S. L. (2014). Synthesis of novel 3,4-diaryl-5-aminopyrazoles as potential kinase inhibitors. Tetrahedron, 70(42), 7749–7759. [Link]

  • Ma, Y., & Zhang, H. (2015). Synthesis of 2,4-diaminopyrimidine derivatives. Journal of Chemical and Pharmaceutical Research, 7(3), 112-117. [Link]

  • Google Patents. (2012).
  • Al-Issa, S. A., Al-Zahrani, A. A., Al-Ghamdi, A. M., & El-Sayed, W. A. (2023). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 28(14), 5556. [Link]

  • Dhama, K., Sharun, K., Tiwari, R., Dadar, M., & Singh, R. (2021). A review: Mechanism of action of antiviral drugs. Journal of Pure and Applied Microbiology, 15(1), 3-17. [Link]

  • Google P
  • Chen, Z., Xu, W., Liu, K., Yang, S., Fan, H., Bhadury, P. S., Hu, D. Y., & Zhang, Y. (2010). Synthesis and antiviral activity of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides. Molecules, 15(12), 9046–9056. [Link]

Sources

Comparative

A Researcher's Guide to Evaluating the Therapeutic Index of 5-Aminopyrimidin-4-ol Hydrochloride Derivatives in Oncology

For drug development professionals, the quest for novel anticancer agents is a journey toward maximizing efficacy while minimizing toxicity. The pyrimidine scaffold has emerged as a privileged structure in medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals, the quest for novel anticancer agents is a journey toward maximizing efficacy while minimizing toxicity. The pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives of 5-Aminopyrimidin-4-ol hydrochloride showing promise as versatile building blocks for potent therapeutic molecules.[1] However, the true potential of these novel derivatives hinges on a critical parameter: the therapeutic index (TI). A favorable TI signifies a wide margin of safety between the dose required for a therapeutic effect and the dose at which toxicity occurs, a non-negotiable attribute for any viable oncological drug candidate.

This guide provides a comprehensive framework for researchers and scientists to meticulously evaluate the therapeutic index of novel 5-Aminopyrimidin-4-ol hydrochloride derivatives. We will delve into the essential in vitro and in vivo assays, explain the causality behind experimental choices, and present a clear methodology for data interpretation and comparison against established anticancer agents.

The Therapeutic Index: A Cornerstone of Drug Safety

The therapeutic index (TI) is a quantitative measure of a drug's safety margin.[2] It is most commonly expressed as the ratio of the dose that produces toxicity in 50% of the population (TD50) to the dose that produces a clinically desired effect in 50% of the population (ED50). In preclinical animal studies, the lethal dose for 50% of the population (LD50) is often used in place of the TD50.

Therapeutic Index (TI) = TD50 / ED50 or LD50 / ED50

A higher TI is indicative of a wider separation between the therapeutic and toxic doses, suggesting a greater margin of safety for clinical use. Conversely, a narrow therapeutic index necessitates careful dose monitoring to avoid adverse effects.

Phase 1: In Vitro Evaluation - The Selectivity Index as an Early Indicator

The initial assessment of a compound's therapeutic potential begins with in vitro studies. These assays provide a rapid and cost-effective means to determine a compound's cytotoxic activity against cancer cells and, crucially, its effect on normal, healthy cells.[3] The ratio of these activities gives us the Selectivity Index (SI), an early surrogate for the therapeutic index.

Selectivity Index (SI) = CC50 (non-cancerous cells) / IC50 (cancerous cells)

Where:

  • IC50 (50% inhibitory concentration): The concentration of the derivative that inhibits the growth of a cancer cell line by 50%.

  • CC50 (50% cytotoxic concentration): The concentration of the derivative that causes a 50% reduction in the viability of a non-cancerous cell line.

A higher SI value suggests that the compound is more toxic to cancer cells than to normal cells, a desirable characteristic for a potential anticancer drug. An SI greater than 3 is generally considered to be highly selective.

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[3]

Objective: To determine the IC50 of 5-Aminopyrimidin-4-ol hydrochloride derivatives in cancer cell lines and the CC50 in normal cell lines.

Materials:

  • Cancer cell lines (e.g., HT-29 for colorectal cancer, MCF-7 for breast cancer, A549 for lung cancer)

  • Non-cancerous cell line (e.g., NHDF - Normal Human Dermal Fibroblasts)

  • 5-Aminopyrimidin-4-ol hydrochloride derivatives

  • Standard anticancer drugs for comparison (e.g., 5-Fluorouracil, Cisplatin)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 5-Aminopyrimidin-4-ol hydrochloride derivatives and standard drugs in the cell culture medium. Replace the existing medium in the wells with the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. The viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 and CC50 values using non-linear regression analysis.

Comparative Data: A Hypothetical Case Study

To illustrate the evaluation process, the following table presents hypothetical in vitro cytotoxicity data for two novel 5-Aminopyrimidin-4-ol hydrochloride derivatives (Compound A and Compound B) compared with the standard chemotherapeutic agent, 5-Fluorouracil (5-FU).

CompoundCell LineIC50/CC50 (µM)Selectivity Index (SI)
Compound A HT-29 (Colon Cancer)1510.0
NHDF (Normal Fibroblast)150
Compound B HT-29 (Colon Cancer)502.0
NHDF (Normal Fibroblast)100
5-Fluorouracil HT-29 (Colon Cancer)6.71.93
NHDF (Normal Fibroblast)12.9

In this hypothetical scenario, Compound A demonstrates a significantly higher selectivity index than both Compound B and 5-FU, indicating its potential for a better safety profile.

Visualizing the Experimental Workflow

InVitro_Workflow cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cancer & Normal Cell Lines seed_cells Seed Cells in 96-well Plates cell_culture->seed_cells compound_prep Prepare Serial Dilutions of Derivatives & Controls treat_cells Treat Cells with Compounds compound_prep->treat_cells seed_cells->treat_cells incubate_48h Incubate for 48-72 hours treat_cells->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h solubilize Solubilize Formazan with DMSO incubate_4h->solubilize read_plate Measure Absorbance at 570 nm solubilize->read_plate calc_viability Calculate % Cell Viability read_plate->calc_viability plot_curves Plot Dose-Response Curves calc_viability->plot_curves determine_ic50 Determine IC50/CC50 plot_curves->determine_ic50 calc_si Calculate Selectivity Index determine_ic50->calc_si

Caption: Workflow for in vitro cytotoxicity testing.

Phase 2: In Vivo Evaluation - Defining the Therapeutic Window

Promising candidates from in vitro screening must then be evaluated in vivo to understand their pharmacological and toxicological properties in a whole organism.[4] These studies are essential for determining the LD50 and ED50, which are used to calculate the therapeutic index.

Experimental Protocol: Acute Toxicity Study (LD50 Determination)

Objective: To determine the median lethal dose (LD50) of a 5-Aminopyrimidin-4-ol hydrochloride derivative.

Model: Mice or rats.

Procedure:

  • Animal Acclimatization: Acclimate the animals to the laboratory conditions for at least one week.

  • Dose Groups: Divide the animals into several groups (e.g., 5-6 groups of 10 animals each). One group will serve as the control and receive the vehicle, while the other groups will receive graded single doses of the test compound.

  • Administration: Administer the compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection).

  • Observation: Observe the animals for signs of toxicity and mortality over a period of 14 days. Record all clinical signs, including changes in behavior, body weight, and food/water consumption.

  • Necropsy: Perform a gross necropsy on all animals at the end of the study.

  • LD50 Calculation: Calculate the LD50 using a recognized statistical method, such as the probit analysis.

Experimental Protocol: In Vivo Efficacy Study (ED50 Determination)

Objective: To determine the median effective dose (ED50) of a 5-Aminopyrimidin-4-ol hydrochloride derivative in a tumor xenograft model.

Model: Immunocompromised mice (e.g., nude mice) bearing human tumor xenografts (e.g., HT-29).

Procedure:

  • Tumor Implantation: Implant cancer cells subcutaneously into the flank of the mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization: Randomize the mice into different treatment groups, including a vehicle control group and groups receiving various doses of the test compound.

  • Treatment: Administer the compound according to a predetermined schedule (e.g., daily for 14 days).

  • Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).

  • Efficacy Endpoint: The primary endpoint is typically tumor growth inhibition. The ED50 is the dose that causes a 50% reduction in tumor growth compared to the control group.

  • ED50 Calculation: Calculate the ED50 from the dose-response curve of tumor growth inhibition.

Comparing Therapeutic Indices: The Ultimate Goal

Once the LD50 and ED50 are determined, the therapeutic index can be calculated. This value provides a critical comparison point against standard-of-care therapies.

CompoundLD50 (mg/kg, mice)ED50 (mg/kg, mice)Therapeutic Index (TI)
Compound A (Hypothetical) 5002520
5-Fluorouracil 250-500[5]Varies by regimen~2-8 (estimated)
Cisplatin 12-14Varies by regimenNarrow

Note: The ED50 and TI for 5-FU and Cisplatin are highly dependent on the tumor model, dosing schedule, and specific therapeutic endpoint. Cisplatin is known to have a narrow therapeutic index, with significant dose-limiting toxicities such as nephrotoxicity.[6]

Visualizing the Path to Therapeutic Index Determination

InVivo_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Studies cluster_calculation Therapeutic Index Calculation invitro_screening High Selectivity Index (SI) ld50_study Acute Toxicity Study (LD50 Determination) invitro_screening->ld50_study ed50_study Efficacy Study (ED50 Determination) invitro_screening->ed50_study ti_calc TI = LD50 / ED50 ld50_study->ti_calc ed50_study->ti_calc

Caption: From in vitro selectivity to in vivo therapeutic index.

Conclusion and Future Directions

The evaluation of the therapeutic index is a multi-faceted process that is indispensable for the progression of any novel anticancer compound. For derivatives of 5-Aminopyrimidin-4-ol hydrochloride, a systematic approach encompassing both in vitro selectivity and in vivo efficacy and toxicity studies is paramount. By adhering to rigorous, well-validated protocols and carefully comparing the resulting data with established therapies, researchers can confidently identify candidates with the most promising safety and efficacy profiles for further clinical development. The ultimate goal is to translate these scientific findings into safer and more effective treatments for cancer patients.

References

  • Kloska, A., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. International Journal of Molecular Sciences, 23(19), 11694. Available from: [Link]

  • Vivotecnia. In vivo toxicology studies. Available from: [Link]

  • Drugs.com. (2025, August 4). Cisplatin Dosage. Available from: [Link]

  • Cancer Care Ontario. (2024, November). CISplatin. Available from: [Link]

  • Ancha, M., et al. (2023, May 22). Cisplatin. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing. Available from: [Link]

  • Badgujar, D., et al. (2021). Enhanced Tumor Selectivity of 5-Fluorouracil Using a Reactive Oxygen Species-Activated Prodrug Approach. ACS Medicinal Chemistry Letters, 12(6), 949-955. Available from: [Link]

  • Shirasaka, T. (1999). Schedule Dependency of 5-Fluorouracil. Oncology (Williston Park), 13(7 Suppl 3), 26-32. Available from: [Link]

  • Burns, E. R. (1981). Effect of Biological Time on the Determination of the LD50 of 5-fluorouracil in Mice. Cancer Research, 41(8), 3107-3109. Available from: [Link]

  • Deranged Physiology. (2023, December 18). Therapeutic index, ED50, TD50 and LD50. Available from: [Link]

  • Oreate AI. (2026, January 7). Understanding LD50 and ED50: The Science Behind Toxicity and Efficacy. Available from: [Link]

  • Shomu's Biology. (2024, November 15). LD50 and ed50 lc50 | lethal dose 50 [Video]. YouTube. Available from: [Link]

  • ResearchGate. (n.d.). IC 50 values and selectivity index of compound C4 and 5-fluorouracil treated cancer cells. [Data set]. Available from: [Link]

  • ResearchGate. (n.d.). Selectivity indices for compound 12 and cisplatin. [Data set]. Available from: [Link]

  • ResearchGate. (n.d.). Evaluating Apoptosis Percentage for LD50 Dose of Cisplatin and MgCl2 in 24 h on MCF-7 Cells. [Data set]. Available from: [Link]

  • ResearchGate. (n.d.). IC 50 values and selectivity index of compounds (1 and 2), cisplatin and doxorubicin treated cancer cells. [Data set]. Available from: [Link]

  • PubMed. (1986). Improved therapeutic index of cisplatin by procaine hydrochloride. Available from: [Link]

  • MDPI. (2021). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Available from: [Link]

  • MDPI. (2022). 5-Fluorouracil Toxicity: Revisiting the Relevance of Pharmacokinetic Parameters. Available from: [Link]

  • Wikipedia. (n.d.). Chemotherapy. Available from: [Link]

  • ACS Publications. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. Available from: [Link]

  • PubMed Central. (2025). Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. Available from: [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Aminopyrimidin-4-ol hydrochloride
Reactant of Route 2
Reactant of Route 2
5-Aminopyrimidin-4-ol hydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.